Product packaging for 1-Chloro-2-methyl-3,4-dinitrobenzene(Cat. No.:CAS No. 290353-56-9)

1-Chloro-2-methyl-3,4-dinitrobenzene

Cat. No.: B1356957
CAS No.: 290353-56-9
M. Wt: 216.58 g/mol
InChI Key: VYTLFULGOMUAMK-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3,4-dinitrobenzene is an organic compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . Its structure features a benzene ring substituted with chlorine, methyl, and two nitro groups, making it a valuable building block in chemical synthesis and a subject of research in various fields . The compound is typically supplied as a solid and should be stored sealed in a dry, room-temperature environment to maintain stability . As a dinitrobenzene derivative, this compound is expected to share reactivity characteristics with similar molecules. Related compounds, such as 1-chloro-2,4-dinitrobenzene (DNCB), are known to act as haptens, inducing strong T-cell-mediated immune responses and are used in research models of contact dermatitis and hypersensitivity . Furthermore, dinitrochlorobenzene derivatives have been shown to interact with enzymes like Glutathione S-transferase P (GSTP1), leading to the depletion of reduced glutathione (GSH) and inducing oxidative stress in cellular models, which is a key mechanism studied in red blood cell research . Researchers utilize this compound and its analogs as chemical intermediates in the synthesis of more complex molecules, including dyes, pigments, and other organic compounds . It is also employed as a model substrate in organic chemistry to study reaction mechanisms, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of its nitro groups . Handling and Safety: This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is classified as a dangerous substance with associated hazard statements. Appropriate personal protective equipment should be worn, and all safety data sheets should be consulted prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O4 B1356957 1-Chloro-2-methyl-3,4-dinitrobenzene CAS No. 290353-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLFULGOMUAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579152
Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
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Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290353-56-9
Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
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Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Chloro-2-methyl-3,4-dinitrobenzene (CAS No: 290353-56-9), a substituted aromatic nitro compound.[1] Due to its specific substitution pattern, this molecule is of interest in synthetic organic chemistry as a potential intermediate. This document collates available data on its chemical identity, physical and chemical properties, and outlines plausible experimental protocols for its synthesis, purification, and analysis based on established methods for related compounds. The guide also includes visualizations of key workflows to aid in experimental design and comprehension.

Chemical Identity

This compound is a dinitrotoluene derivative with a chlorine substituent. Its unique structure, with adjacent nitro groups and a chloro and methyl group on the benzene ring, dictates its chemical reactivity and physical properties.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 6-Chloro-2,3-dinitrotoluene, Benzene, 1-chloro-2-methyl-3,4-dinitro-[1]
CAS Number 290353-56-9[1]
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl[1]
InChI InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3[1]
InChIKey VYTLFULGOMUAMK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are reported from single sources or are computationally predicted.

PropertyValueSource
Melting Point 106.5 °C (in Ethanol)ECHEMI
Boiling Point 347.2 ± 37.0 °C at 760 mmHgECHEMI
Density 1.5 ± 0.1 g/cm³ECHEMI
XLogP3 2.6PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Topological Polar Surface Area 91.6 ŲPubChem (Computed)[1]
Solubility Data not available. Inferred to be soluble in organic solvents and insoluble in water, similar to other dinitrochlorobenzenes.Inferred

Experimental Protocols

Proposed Synthesis: Nitration of 1-Chloro-2-methyl-3-nitrobenzene

A plausible route to synthesize this compound is through the electrophilic nitration of a suitable precursor. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of the reaction. In 1-chloro-2-methyl-3-nitrobenzene, the methyl group is ortho, para-directing, the chloro group is also ortho, para-directing, and the nitro group is meta-directing. The incoming nitro group would likely be directed to the 4-position, which is para to the chloro group, ortho to the methyl group, and meta to the existing nitro group, thus favoring the formation of the desired product.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1_chloro_2_methyl_3_nitrobenzene 1-Chloro-2-methyl-3-nitrobenzene reaction_vessel Reaction Vessel (Controlled Temperature, e.g., 0-10 °C) 1_chloro_2_methyl_3_nitrobenzene->reaction_vessel reagents Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄) reagents->reaction_vessel quench Quench on Ice-Water reaction_vessel->quench Pour reaction mixture filter Filter Precipitate quench->filter wash Wash with Water filter->wash product Crude this compound wash->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Nitration Reaction: Dissolve 1-chloro-2-methyl-3-nitrobenzene in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product should precipitate out of the acidic aqueous solution.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product, preferably in a vacuum oven at a low temperature.

Purification: Recrystallization

Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol.

Methodology:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods

Standard analytical techniques for nitroaromatic compounds, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), can be employed for the analysis of this compound.

G sample Sample of This compound dissolve Dissolve in Acetonitrile/Methanol sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC Analysis (C18 column, UV detector) filter->hplc gc GC-ECD/MS Analysis (Capillary column) filter->gc data Data Acquisition and Analysis hplc->data gc->data

References

In-Depth Technical Guide: 1-Chloro-2-methyl-3,4-dinitrobenzene (CAS: 290353-56-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive application data, and biological activity for 1-Chloro-2-methyl-3,4-dinitrobenzene (CAS: 290353-56-9) is limited. This guide consolidates the available data and provides context based on related chemical compounds.

Core Compound Properties

This compound, also known by its synonym 6-Chloro-2,3-dinitrotoluene, is a substituted aromatic compound. Its chemical structure consists of a benzene ring with a chloro, a methyl, and two nitro functional groups. The precise arrangement of these substituents is critical to its chemical and physical properties.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 290353-56-9[1]
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
IUPAC Name This compound[1]
Melting Point 106.5 °C
Boiling Point (Predicted) 347.2 ± 37.0 °C
InChI Key VYTLFULGOMUAMK-UHFFFAOYSA-N[1]
SMILES CC1=C(C=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely involve the nitration of a suitable chlorinated toluene precursor. A potential starting material could be 2-chloro-6-nitrotoluene, which would then undergo a second nitration step. The directing effects of the existing substituents (chloro, methyl, and nitro groups) would influence the position of the second nitro group. Achieving the specific 3,4-dinitro substitution pattern might require careful control of reaction conditions to favor this isomer over others.

G Proposed Synthesis of this compound A 2-Chloro-6-nitrotoluene B Nitrating Agent (e.g., HNO₃/H₂SO₄) C This compound (Target Compound) B->C Regioselective Nitration D Other Isomers (e.g., 2,4-dinitro, 2,6-dinitro) B->D Side Reactions G Isomeric Relationship of Chlorodinitrotoluenes cluster_0 Chlorodinitrotoluene Isomers A This compound (CAS: 290353-56-9) B 1-Chloro-2-methyl-3,5-dinitrobenzene A->B Different Reactivity C 1-Chloro-2-methyl-2,4-dinitrobenzene A->C Altered Biological Activity D Other Positional Isomers A->D Varying Physical Properties

References

An In-depth Technical Guide to 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current state of knowledge regarding the molecular structure and properties of 1-Chloro-2-methyl-3,4-dinitrobenzene. Due to the limited availability of experimental data for this specific isomer, this document focuses on its fundamental chemical identity, computed properties, and a proposed synthetic pathway based on established chemical principles for related compounds. The guide also highlights the significant gaps in the literature concerning its spectroscopic characterization and biological activity, thereby identifying opportunities for future research.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₅ClN₂O₄.[1] As a member of the dinitrochlorotoluene family, it holds potential interest in various chemical and pharmaceutical research areas. However, it is crucial to note that, unlike some of its isomers, this compound is not extensively characterized in publicly accessible scientific literature. This guide consolidates the available information and presents a theoretical framework for its synthesis and properties, providing a valuable resource for researchers investigating this and related molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with one chlorine atom, one methyl group, and two nitro groups at positions 1, 2, 3, and 4, respectively.

Figure 1: 2D molecular structure of this compound.
Chemical Identifiers and Computed Properties

The following table summarizes key identifiers and computed physicochemical properties for this compound, primarily sourced from the PubChem database.[1] It is important to emphasize that these are predicted or calculated values and await experimental verification.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 290353-56-9[1]
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl[1]
InChI Key VYTLFULGOMUAMK-UHFFFAOYSA-N[1]
XLogP3 2.6[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 2[1]
Exact Mass 215.9937843 Da[1]
Topological Polar Surface Area 91.6 Ų[1]

Synthesis of this compound

A specific, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the nitration of aromatic compounds, particularly toluene derivatives.[2][3][4] The general strategy involves the sequential nitration of a suitable starting material, such as a chloro-methyl-nitrobenzene isomer.

Proposed Synthetic Pathway

A potential precursor for the synthesis is 2-chloro-6-nitrotoluene or 3-chloro-2-nitrotoluene. The synthesis would likely proceed via electrophilic aromatic substitution, where the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents (chloro, methyl, and nitro groups) will influence the position of the second nitro group. Fine-tuning of reaction conditions such as temperature, reaction time, and the ratio of nitrating agents would be critical to favor the formation of the desired 3,4-dinitro isomer and minimize the production of other isomers.

Proposed Synthesis Workflow for this compound start Starting Material (e.g., 2-Chloro-6-nitrotoluene) nitration Nitration (HNO₃ / H₂SO₄) start->nitration reaction_mixture Reaction Mixture (Isomeric Products) nitration->reaction_mixture separation Separation and Purification (e.g., Crystallization, Chromatography) reaction_mixture->separation product This compound separation->product analysis Characterization (NMR, IR, MS) product->analysis

Figure 2: A generalized workflow for the proposed synthesis of this compound.

Spectroscopic Data

There is a notable absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. While computational chemistry software can predict these spectra, such predictions require experimental validation to be considered definitive. For reference, the NIST Chemistry WebBook and other databases contain spectral data for related isomers such as 1-chloro-2,4-dinitrobenzene, which can be useful for comparative purposes but should not be used as a direct substitute.[5]

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the biological activity, toxicological profile, or any involvement in signaling pathways for this compound. Studies on related compounds, such as 1-chloro-2,4-dinitrobenzene, have shown various biological effects, including skin sensitization and toxicity.[6] However, due to the critical role of isomeric structure in determining biological function, these findings cannot be reliably extrapolated to this compound. This represents a significant knowledge gap and an area ripe for investigation.

Structural Isomers

The precise arrangement of substituents on the benzene ring is critical to the chemical and physical properties of a molecule. Several isomers of this compound exist, some of which are more extensively studied. Understanding the structural differences is key to appreciating the unique properties of each isomer.

Structural Comparison of Dinitrochlorotoluene Isomers cluster_0 Target Compound cluster_1 Related Isomers target This compound isomer1 1-Chloro-2-methyl-3,5-dinitrobenzene (CAS: 96-90-2) target->isomer1 Different nitro group positions isomer2 2-Chloro-1-methyl-3,4-dinitrobenzene target->isomer2 Different substituent positions isomer3 4-Chloro-1-methyl-2,3-dinitrobenzene target->isomer3 Different substituent positions

Figure 3: Logical relationship between this compound and some of its structural isomers.

Conclusion

This compound remains a sparsely characterized compound within the broader family of dinitrochlorotoluenes. While its basic molecular identity is established, there is a pressing need for experimental research to elucidate its physicochemical properties, develop a reliable synthetic protocol, and investigate its biological activities. The information and theoretical frameworks presented in this guide are intended to serve as a foundational resource for researchers aiming to address these knowledge gaps and unlock the potential of this molecule in various scientific disciplines.

References

Spectroscopic data (NMR, IR, MS) for 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis of Aromatic Nitro Compounds: A Technical Guide

Introduction

1-Chloro-2-methyl-3,4-dinitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of approximately 216.58 g/mol .[1] The structural elucidation of such molecules is fundamental in chemical research and development. Spectroscopic techniques like NMR, IR, and MS are critical tools that provide complementary information about a molecule's atomic connectivity, functional groups, and overall mass. This guide presents a framework for acquiring and interpreting such data.

Spectroscopic Data Summary

As of the date of this publication, experimental ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound are not available in common spectral databases. The following tables contain predicted values based on computational models. These predictions are useful for guiding spectral analysis but must be confirmed by experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

(Predicted using standard computational algorithms; solvent effects not included)

NucleusPredicted Chemical Shift (ppm)Multiplicity (Predicted)Notes
¹H NMR
Aromatic-H (C5-H)8.0 - 8.3DoubletExpected to be downfield due to adjacent nitro group.
Aromatic-H (C6-H)7.8 - 8.1Doublet
Methyl-H (CH₃)2.4 - 2.7Singlet
¹³C NMR
C1-Cl130 - 135Singlet
C2-CH₃138 - 143Singlet
C3-NO₂145 - 150Singlet
C4-NO₂148 - 153Singlet
C5125 - 130Singlet
C6120 - 125Singlet
CH₃15 - 20Singlet
Table 2: Predicted Key IR Absorption Frequencies
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Asymmetric NO₂ Stretch1560 - 1530Strong
Symmetric NO₂ Stretch1360 - 1330Strong
Aromatic C=C Bending1620 - 1580Medium-Strong
C-Cl Stretch800 - 600Strong
C-N Stretch870 - 840Medium
Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization)
m/z (mass-to-charge)Possible Fragment IdentityNotes
216/218[M]⁺Molecular ion peak, showing isotopic pattern for one chlorine atom.
199/201[M-OH]⁺Loss of OH radical, common for ortho-nitro compounds.
170/172[M-NO₂]⁺Loss of a nitro group.
124/126[M-2NO₂]⁺Loss of both nitro groups.
111[C₇H₅Cl]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic nitro compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on sample solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the 0 ppm reference point.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a significantly longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and straightforward method for solid samples.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, non-volatile solid, direct insertion via a solids probe is suitable. Alternatively, the sample can be dissolved in a solvent and introduced via Gas Chromatography (GC-MS) if it is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. Pay close attention to isotopic patterns, which are characteristic of elements like chlorine and bromine.

Visualization of Analytical Workflow and Logic

To successfully elucidate the structure of a compound, a logical workflow is employed where each spectroscopic technique provides unique and complementary information.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample Sample of This compound IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR_Data Functional Groups (e.g., -NO₂, Ar-H, C-Cl) IR->IR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data Provides Structure Confirm Final Structure IR_Data->Structure Combined to MS_Data->Structure Combined to NMR_Data->Structure Combined to

Caption: General workflow for the spectroscopic elucidation of a chemical compound.

G center This compound (C₇H₅ClN₂O₄) MW Molecular Weight (216.58) FG Functional Groups (-NO₂, C-Cl) CH_Framework C-H Framework Connectivity Atom Connectivity Formula Molecular Formula (Isotopic Analysis) MS Mass Spectrometry MS->MW Determines MS->Formula Confirms IR IR Spectroscopy IR->FG Identifies NMR NMR Spectroscopy NMR->CH_Framework Maps NMR->Connectivity Reveals

Caption: Logical relationships between spectroscopic techniques and derived structural information.

References

An In-Depth Technical Guide to the Solubility of 1-Chloro-2-methyl-3,4-dinitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-Chloro-2-methyl-3,4-dinitrobenzene in organic solvents. Due to a lack of available quantitative data for this specific isomer in peer-reviewed literature and chemical databases, this document provides qualitative solubility information for the closely related compound, 1-Chloro-2,4-dinitrobenzene, to offer insights into the expected solubility behavior. Furthermore, a detailed experimental protocol for determining solubility is provided, along with an illustrative synthesis pathway for a related nitroaromatic compound.

Solubility Data

Extensive searches of scientific databases and literature have revealed no specific quantitative solubility data (e.g., g/100mL or molarity at given temperatures) for this compound. However, qualitative solubility information for the structural isomer, 1-Chloro-2,4-dinitrobenzene, is available and can serve as a useful proxy for estimating its solubility characteristics.

Table 1: Qualitative Solubility of 1-Chloro-2,4-dinitrobenzene in Various Solvents

SolventSolubilityReference
WaterPractically Insoluble[1][2]
Ethanol (cold)Sparingly soluble/Very slightly soluble[1][3]
Ethanol (hot)Freely soluble[1]
Diethyl EtherSoluble[1][3]
BenzeneSoluble[1][3]
Carbon Disulfide (CS₂)Soluble[1][3]
AcetoneSoluble[2]

Disclaimer: The data presented in Table 1 is for the isomeric compound 1-Chloro-2,4-dinitrobenzene. While the solubility of this compound is expected to be similar in these organic solvents due to structural similarities, empirical verification is necessary for precise applications.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a given temperature.

Materials:

  • The solid compound (solute)

  • The desired organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. An excess is necessary to ensure that the solution becomes saturated and that some solid remains undissolved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask or vial to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the volumetric flask or vial. This can be achieved by using a rotary evaporator, a gentle stream of inert gas (like nitrogen), or by placing it in a fume hood at a slightly elevated temperature.

    • Once the solvent is completely evaporated, re-weigh the flask or vial containing the solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final mass of the flask/vial minus its initial (tare) mass.

    • Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL or mg/mL).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Preparation of Saturated Solution (Excess solid in solvent) B Equilibration (Thermostatic shaker/bath) A->B C Settling of Undissolved Solid B->C D Withdrawal of Supernatant C->D E Filtration (Syringe filter) D->E F Solvent Evaporation E->F G Mass Determination of Residue F->G H Calculation of Solubility G->H

Caption: Workflow for the gravimetric determination of solubility.

Illustrative Synthesis Pathway

G cluster_0 Oxidation cluster_1 Friedel-Crafts Alkylation A 4-Chloroaniline B 4-Nitrochlorobenzene A->B Peroxytrifluoroacetic acid, Dichloromethane C 4-Nitrochlorobenzene D 1-Chloro-2-methyl-4-nitrobenzene C->D Methyl iodide, Anhydrous Aluminum Chloride

Caption: Synthesis of 1-Chloro-2-methyl-4-nitrobenzene.[4][5][6]

References

In-Depth Technical Guide: 1-Chloro-2-methyl-3,5-dinitrobenzene (C7H5ClN2O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C7H5ClN2O4, identified by the IUPAC name 1-Chloro-2-methyl-3,5-dinitrobenzene . This document details its chemical properties, synthesis, and known biological activities, presenting quantitative data in structured tables and outlining experimental methodologies.

Chemical Identity and Properties

1-Chloro-2-methyl-3,5-dinitrobenzene, also commonly known as 2-Chloro-4,6-dinitrotoluene, is a solid, crystalline substance.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C7H5ClN2O4[2]
Molecular Weight 216.58 g/mol [2]
IUPAC Name 1-Chloro-2-methyl-3,5-dinitrobenzene[3]
CAS Number 96-90-2[1]
Melting Point 49 °C[4]
Boiling Point 308.6±37.0 °C (Predicted)[5]
Density 1.532 g/cm³[4]
Appearance Colorless to off-white solid[5]

Synthesis

A common method for the synthesis of related dinitrotoluene isomers involves the nitration of a substituted toluene precursor. While a specific detailed protocol for the direct synthesis of 1-Chloro-2-methyl-3,5-dinitrobenzene was not found in the immediate search, a general approach can be inferred from the synthesis of similar compounds. The synthesis of 1-chloro-2,6-dinitrobenzene, for instance, can be achieved through a Sandmeyer reaction starting from 2,6-dinitroaniline.[6]

A plausible synthetic route for 1-Chloro-2-methyl-3,5-dinitrobenzene could involve the nitration of 2-chloro-toluene. It is important to note that nitration of toluene and its derivatives often results in a mixture of isomers.[7]

Logical Workflow for Potential Synthesis:

G 2-Chlorotoluene 2-Chlorotoluene Nitration Nitration 2-Chlorotoluene->Nitration HNO3, H2SO4 Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Yields Separation Separation Isomer Mixture->Separation e.g., Crystallization, Chromatography 1-Chloro-2-methyl-3,5-dinitrobenzene 1-Chloro-2-methyl-3,5-dinitrobenzene Separation->1-Chloro-2-methyl-3,5-dinitrobenzene Isolated Product

Caption: Plausible synthetic workflow for 1-Chloro-2-methyl-3,5-dinitrobenzene.

Biological Activity and Toxicology

Dinitrotoluenes (DNTs) as a class of compounds are known for their toxicity.[8] Exposure to DNTs has been associated with a range of adverse health effects in both humans and animals.

General Toxicity of Dinitrotoluenes

Studies on various DNT isomers have indicated potential health risks. The primary targets of DNT toxicity include the hematopoietic, cardiovascular, nervous, and reproductive systems.[8] Chronic exposure in factory workers has been linked to symptoms such as cyanosis, vertigo, headaches, and in some cases, ischemic heart disease.[8] Animal studies have demonstrated that technical grade mixtures of dinitrotoluene isomers can induce cancer, including liver carcinomas, subcutaneous fibromas, and fibrosarcomas in rats.[9] Furthermore, adverse reproductive effects, such as testicular atrophy and decreased spermatogenesis, have been observed in animals exposed to DNTs.[9]

The U.S. Environmental Protection Agency (EPA) has classified a mixture of 2,4- and 2,6-DNT as a Class B2 (probable human) carcinogen.[10]

Specific Data on 1-Chloro-2-methyl-3,5-dinitrobenzene

Summary of Toxicological Endpoints for Dinitrotoluenes:

EndpointObserved EffectsSpecies
Carcinogenicity Hepatocellular carcinomas, subcutaneous fibromas and fibrosarcomas, kidney tumorsRats, Mice
Reproductive Toxicity Testicular atrophy, decreased spermatogenesis, non-functioning ovariesDogs, Rats, Mice
Systemic Toxicity Hematopoietic, cardiovascular, and nervous system effectsHumans, Animals

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 1-Chloro-2-methyl-3,5-dinitrobenzene were not found in the performed searches. However, standard toxicological assays would be employed to assess its biological activity.

Hypothetical Experimental Workflow for Toxicity Assessment:

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Animal Models) Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames test, Comet assay) Acute_Toxicity Acute Toxicity Studies (LD50 determination) Chronic_Toxicity Chronic Toxicity & Carcinogenicity Studies Acute_Toxicity->Chronic_Toxicity Reproductive_Toxicity Reproductive and Developmental Toxicity Studies Chronic_Toxicity->Reproductive_Toxicity 1-Chloro-2-methyl-3,5-dinitrobenzene 1-Chloro-2-methyl-3,5-dinitrobenzene 1-Chloro-2-methyl-3,5-dinitrobenzene->Cell_Viability 1-Chloro-2-methyl-3,5-dinitrobenzene->Genotoxicity 1-Chloro-2-methyl-3,5-dinitrobenzene->Acute_Toxicity

Caption: A logical workflow for the toxicological evaluation of the target compound.

Signaling Pathways

Specific signaling pathways affected by 1-Chloro-2-methyl-3,5-dinitrobenzene have not been elucidated in the available literature. Given the carcinogenic nature of related dinitrotoluenes, it is plausible that this compound could interfere with cellular pathways involved in cell cycle regulation, DNA repair, and apoptosis. The metabolic activation of nitroaromatic compounds can lead to the formation of reactive intermediates that can adduct to DNA and proteins, a potential mechanism for genotoxicity and carcinogenicity.

Hypothesized Cellular Impact Pathway:

G Compound_Entry 1-Chloro-2-methyl-3,5-dinitrobenzene (Cellular Uptake) Metabolic_Activation Metabolic Activation (e.g., by nitroreductases) Compound_Entry->Metabolic_Activation Reactive_Intermediates Formation of Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts Protein_Adducts Protein Adduct Formation Reactive_Intermediates->Protein_Adducts Genotoxicity Genotoxicity & Mutations DNA_Adducts->Genotoxicity Cell_Cycle_Dysregulation Cell Cycle Dysregulation Protein_Adducts->Cell_Cycle_Dysregulation Genotoxicity->Cell_Cycle_Dysregulation Apoptosis_Inhibition Inhibition of Apoptosis Genotoxicity->Apoptosis_Inhibition Carcinogenesis Carcinogenesis Cell_Cycle_Dysregulation->Carcinogenesis Apoptosis_Inhibition->Carcinogenesis

Caption: Hypothesized mechanism of action leading to carcinogenicity.

Conclusion

1-Chloro-2-methyl-3,5-dinitrobenzene (C7H5ClN2O4) is a dinitrotoluene derivative with a toxicological profile that is anticipated to be similar to other compounds in its class. While specific experimental data for this particular isomer is limited in the public domain, the known hazards of dinitrotoluenes warrant extreme caution in its handling and use. Further research is required to fully characterize its biological activities, mechanisms of action, and potential for therapeutic or other applications. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

The Chemical Reactivity of Dinitrobenzene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinitrobenzene derivatives are a class of aromatic compounds characterized by a benzene ring substituted with two nitro groups. Their unique electronic properties, conferred by the strongly electron-withdrawing nature of the nitro groups, make them highly reactive towards nucleophiles and valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the chemical reactivity of dinitrobenzene derivatives, with a focus on their synthesis, reaction mechanisms, and biological significance, particularly in the context of drug development and toxicology.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for many dinitrobenzene derivatives is nucleophilic aromatic substitution (SNAr). The two nitro groups strongly activate the benzene ring towards attack by nucleophiles by stabilizing the intermediate Meisenheimer complex through resonance. The position of the nitro groups and the nature of the leaving group significantly influence the reaction rate.

Quantitative Analysis of SNAr Reactions

The reactivity of dinitrobenzene derivatives in SNAr reactions has been quantified through kinetic studies. The following tables summarize key kinetic data for the reactions of various dinitrobenzene derivatives with different nucleophiles.

Table 1: Second-Order Rate Constants for the Hydrazinolysis of 2,4-Dinitrobenzene Derivatives in DMSO

DerivativeLeaving Group (X)Temperature (°C)k (M⁻¹s⁻¹)
1-Chloro-2,4-dinitrobenzene-Cl2510.50
1-(Phenylsulfonyl)-2,4-dinitrobenzene-SO₂Ph2513.43
1-(Phenylthio)-2,4-dinitrobenzene-SPh2510.05
1-Phenoxy-2,4-dinitrobenzene-OPh252.05
1-Methoxy-2,4-dinitrobenzene-OCH₃251.14

Data compiled from studies on nucleophilic substitution reactions. The rate constants illustrate the influence of the leaving group on the reaction rate.[1][2][3][4][5]

Table 2: Metabolic Rates of Dinitrobenzene Isomers in Rat Hepatocytes

IsomerMajor Metabolic PathwayMajor Metabolite(s)% of Radioactivity (30 min)Relative Rate of Nitroaniline Formation
o-DinitrobenzeneGlutathione Conjugation & ReductionS-(2-nitrophenyl)glutathione, o-nitroaniline48.1 ± 5.5, 29.5 ± 2.13-5 times faster than m-DNB
m-DinitrobenzeneReductionm-Nitroaniline74.0 ± 1.2-
p-DinitrobenzeneReductionp-Nitroaniline81.0 ± 0.63-5 times faster than m-DNB

This table summarizes the significant isomeric differences in the aerobic metabolism of dinitrobenzenes by rat hepatic enzymes, highlighting the preference for reduction for the m- and p-isomers and glutathione conjugation for the o-isomer.[6]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the synthesis of a common dinitrobenzene derivative and a typical kinetic analysis of its reactivity.

Synthesis of m-Dinitrobenzene from Nitrobenzene

This procedure describes the nitration of nitrobenzene to yield m-dinitrobenzene, a classic example of electrophilic aromatic substitution.[7][8][9]

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottomed flask, reflux condenser, beaker, filtration apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottomed flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 15 mL of concentrated nitric acid with swirling.

  • Nitration: To the cooled nitrating mixture, slowly add 12.5 mL of nitrobenzene in small portions. After each addition, swirl the flask to ensure thorough mixing. The temperature should be maintained below 70°C.

  • Reaction Completion: Once the addition is complete, attach a reflux condenser and heat the mixture on a water bath at approximately 60-70°C for 30 minutes.

  • Isolation of Crude Product: Carefully pour the warm reaction mixture into a beaker containing about 500 mL of cold water with vigorous stirring. The m-dinitrobenzene will precipitate as a yellow solid.

  • Filtration and Washing: Collect the solid product by suction filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification by Recrystallization: Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of pure m-dinitrobenzene.

  • Drying: Collect the purified crystals by filtration and dry them. The melting point of pure m-dinitrobenzene is 90°C.

Kinetic Analysis of Nucleophilic Aromatic Substitution

This protocol outlines a method for determining the rate constant of the reaction between a dinitrobenzene derivative and a nucleophile using UV-Vis spectrophotometry.[2]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Hydrazine

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 2,4-dinitrochlorobenzene and hydrazine of known concentrations in DMSO.

  • Kinetic Runs: To a quartz cuvette, add a specific volume of the 2,4-dinitrochlorobenzene stock solution and dilute with DMSO. Place the cuvette in the thermostatted cell holder of the spectrophotometer.

  • Initiation of Reaction: Initiate the reaction by adding a small, known volume of the hydrazine stock solution to the cuvette. The concentration of hydrazine should be in large excess to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately start recording the absorbance at the λmax of the product (2,4-dinitrophenylhydrazine) over time.

  • Data Analysis: Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (k_obs).

  • Determination of Second-Order Rate Constant: Repeat the experiment with varying concentrations of hydrazine. Plot k_obs versus the concentration of hydrazine. The slope of this line will give the second-order rate constant (k).

Signaling Pathways and Biological Implications

Dinitrobenzene derivatives are not only important synthetic intermediates but also possess significant biological activities, including toxicity. Their effects are often mediated through interactions with cellular signaling pathways.

1,3-Dinitrobenzene and the JNK Signaling Pathway

1,3-Dinitrobenzene (1,3-DNB) has been shown to induce apoptosis in Sertoli cells, a key event in its testicular toxicity. This process is, at least in part, mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10]

JNK_Signaling_Pathway DNB 1,3-Dinitrobenzene Stress Cellular Stress DNB->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK (c-Jun N-terminal Kinase) MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes

1,3-DNB activates the JNK pathway, leading to apoptosis.

Experimental and Logical Workflows

Understanding the reactivity and biological effects of dinitrobenzene derivatives requires well-defined experimental and logical workflows.

Experimental Workflow for Investigating DNB Metabolism

The following diagram illustrates a typical workflow for studying the metabolism of a dinitrobenzene derivative in a drug development context.

DNB_Metabolism_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies DNB Dinitrobenzene Derivative Hepatocytes Incubation with Rat Hepatocytes DNB->Hepatocytes Microsomes Incubation with Liver Microsomes DNB->Microsomes Animal Animal Dosing (e.g., Rat) DNB->Animal Analysis Metabolite Identification (HPLC, LC-MS) Hepatocytes->Analysis Microsomes->Analysis Kinetics Kinetic Analysis Analysis->Kinetics Sample Sample Collection (Urine, Feces, Blood) Animal->Sample Excretion Excretion Profile Sample->Excretion

Workflow for studying dinitrobenzene metabolism.
Logical Relationship in Dinitrobenzene Reactivity

The chemical reactivity of dinitrobenzene derivatives is governed by a set of logical relationships between their structure and the reaction conditions.

Reactivity_Logic cluster_reactants Reactant Properties cluster_conditions Reaction Conditions DNB_Structure DNB Structure (Isomer, Substituents) Reactivity Chemical Reactivity (Rate, Mechanism) DNB_Structure->Reactivity Leaving_Group Leaving Group (e.g., F, Cl, Br, I) Leaving_Group->Reactivity Nucleophile Nucleophile (Basicity, Sterics) Nucleophile->Reactivity Solvent Solvent (Polarity, H-bonding) Solvent->Reactivity Temperature Temperature Temperature->Reactivity

Factors influencing dinitrobenzene reactivity.

Conclusion

Dinitrobenzene derivatives exhibit a rich and varied chemical reactivity, primarily driven by the electron-withdrawing nitro groups. Their propensity to undergo nucleophilic aromatic substitution makes them versatile building blocks in organic synthesis. Furthermore, their interactions with biological systems, including their metabolic pathways and influence on signaling cascades, are of significant interest in drug development and toxicology. A thorough understanding of the principles outlined in this guide is essential for researchers and scientists working with this important class of compounds.

References

Starting materials for 1-Chloro-2-methyl-3,4-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 1-chloro-2-methyl-3,4-dinitrobenzene. It details the necessary starting materials, outlines multi-step experimental protocols, and presents the relevant chemical data in a structured format for ease of reference and comparison.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. Its synthesis involves a multi-step process, typically starting from readily available precursors and involving chlorination and nitration reactions. This document outlines a plausible and well-supported synthetic route.

Proposed Synthesis Pathway

The most logical synthetic route to this compound commences with the chlorination of o-nitrotoluene to form 1-chloro-2-methyl-3-nitrobenzene. This intermediate is then subjected to a second nitration to yield the final dinitro product.

Synthesis_Pathway A o-Nitrotoluene B 1-Chloro-2-methyl-3-nitrobenzene A->B   Chlorination (Cl2, FeCl3) C This compound B->C   Nitration (HNO3, H2SO4)

Caption: Proposed two-step synthesis of this compound.

Starting Materials and Intermediates

The primary starting material for this synthesis is o-nitrotoluene. The key intermediate is 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene).

CompoundFormulaMolecular Weight ( g/mol )Key Properties
o-NitrotolueneC₇H₇NO₂137.14Starting material
1-Chloro-2-methyl-3-nitrobenzeneC₇H₆ClNO₂171.58Intermediate
This compoundC₇H₅ClN₂O₄216.58Final Product

Experimental Protocols

Synthesis of 1-Chloro-2-methyl-3-nitrobenzene from o-Nitrotoluene

This procedure outlines the chlorination of o-nitrotoluene to produce the key intermediate.

Experimental Workflow:

Chlorination_Workflow start Start reactants Charge reactor with o-nitrotoluene and FeCl3 start->reactants chlorination Introduce Cl2 gas at 50-60 °C reactants->chlorination monitoring Monitor reaction progress chlorination->monitoring workup Wash with water and neutralize monitoring->workup isolation Separate organic layer and purify by distillation workup->isolation product 1-Chloro-2-methyl-3-nitrobenzene isolation->product

Caption: Workflow for the synthesis of 1-chloro-2-methyl-3-nitrobenzene.

Procedure:

  • Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser is charged with o-nitrotoluene and a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Chlorination: The reaction mixture is heated to 50-60°C. Chlorine gas is then bubbled through the mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained within the specified range.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water and a dilute solution of sodium carbonate to remove unreacted chlorine and neutralize any acidic byproducts.

  • Isolation and Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by vacuum distillation to yield 1-chloro-2-methyl-3-nitrobenzene.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (post-distillation)>98%
Reaction Temperature50-60°C
Synthesis of this compound from 1-Chloro-2-methyl-3-nitrobenzene

This section details the nitration of the intermediate to obtain the final product. The directing effects of the substituents on the aromatic ring (chloro, methyl, and nitro groups) will influence the position of the second nitro group. The chloro and methyl groups are ortho-, para-directing, while the nitro group is meta-directing. The position for the incoming nitro group is determined by the cumulative electronic and steric effects.

Experimental Workflow:

Nitration_Workflow start Start mixed_acid Prepare mixed acid (conc. H2SO4 and conc. HNO3) and cool start->mixed_acid addition Slowly add 1-chloro-2-methyl-3-nitrobenzene to the mixed acid mixed_acid->addition reaction Maintain temperature and stir addition->reaction quenching Pour reaction mixture onto crushed ice reaction->quenching filtration Filter the precipitated solid quenching->filtration washing Wash with cold water filtration->washing drying Dry the product washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

  • Reaction: The 1-chloro-2-methyl-3-nitrobenzene is added portion-wise to the cold nitrating mixture with vigorous stirring. The temperature of the reaction should be carefully controlled, typically between 0 and 10°C, to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure complete conversion.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, which causes the dinitrated product to precipitate out of the solution.

  • Isolation and Purification: The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Anticipated Quantitative Data:

ParameterAnticipated Value
Expected Yield60-75%
Purity (post-recrystallization)>99%
Reaction Temperature0-10°C

Safety Considerations

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Nitration reactions are highly exothermic and can be explosive if not properly controlled. The temperature must be carefully monitored and controlled throughout the reaction.

  • Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

This technical guide provides a framework for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The provided protocols may require optimization based on laboratory conditions and desired product specifications.

Thermal Stability of 1-Chloro-2-methyl-3,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal stability of 1-Chloro-2-methyl-3,4-dinitrobenzene based on data from structurally similar compounds. As of the date of this publication, no specific experimental thermal analysis data for this compound is publicly available. The information herein should be used as a guideline for safe handling and experimental design, and it is imperative that a thorough thermal hazard assessment be conducted on the specific compound before use in any application.

Introduction

This compound is a nitroaromatic compound. The presence of two nitro groups on the benzene ring, coupled with a chlorine atom and a methyl group, suggests that this molecule possesses energetic properties and is likely to be thermally sensitive. Understanding the thermal stability of such compounds is critical for ensuring safety during research, development, and manufacturing processes. Thermal decomposition can lead to runaway reactions, explosions, and the release of toxic gases. This guide consolidates information on the thermal behavior of analogous compounds to provide an informed perspective on the potential hazards associated with this compound and outlines the standard experimental protocols for its thermal characterization.

Predicted Thermal Hazards and Physicochemical Properties

Based on the properties of structurally related compounds, such as chlorodinitrotoluenes and dinitrotoluenes, this compound is expected to be a solid at room temperature and may decompose explosively upon heating. The presence of multiple nitro groups significantly increases the likelihood of thermal instability.

Table 1: Physicochemical and Thermal Data of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes on Thermal Stability
This compound 290353-56-9C₇H₅ClN₂O₄216.58106.5347.2 (Predicted)No experimental thermal stability data available. Expected to be thermally sensitive.
1-Chloro-2,4-dinitrobenzene97-00-7C₆H₃ClN₂O₄202.5548 - 53315May decompose explosively when heated.[1][2]
2,4-Dinitrotoluene121-14-2C₇H₆N₂O₄182.1370Decomposes at 250-300Known explosive precursor.[3]
2-Chloro-6-nitrotoluene83-42-1C₇H₆ClNO₂171.5834 - 36238Mononitro compound, expected to be more stable than dinitro analogs.[4]
4-Chloro-2-nitrotoluene89-59-8C₇H₆ClNO₂171.5834 - 38239 - 240Mononitro compound, expected to be more stable than dinitro analogs.[5]

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound requires a combination of analytical techniques. The following are standard protocols for assessing energetic materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and the extent of mass loss.[6][7]

Methodology (based on ASTM E2550): [6]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).[7]

  • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition, at a flow rate of 20-50 mL/min.

  • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is the temperature at which a significant deviation from the baseline mass is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and to quantify the associated heat flow (enthalpy).[8]

Methodology (based on ASTM E537): [8]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample (typically 1-5 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation.[8]

  • Reference: An empty, sealed crucible is used as a reference.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

  • Temperature Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) from ambient temperature to a temperature beyond the decomposition point.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm (Tonset) and the enthalpy of decomposition (ΔHd) are determined.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time and temperature to maximum rate of decomposition.[9][10]

Methodology (based on ASTM E1981): [2]

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, sealed container (bomb) equipped with temperature and pressure sensors.[9]

  • Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to detect any self-heating. Once an exothermic reaction is detected (self-heating rate exceeds a set threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.[9]

  • Data Analysis: The time, temperature, and pressure data are recorded throughout the runaway reaction. This data is used to determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the thermal stability assessment of an energetic material like this compound.

G cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Data Analysis & Reporting TGA Thermogravimetric Analysis (TGA) Determine onset of mass loss DSC Differential Scanning Calorimetry (DSC) Determine onset of exotherm and enthalpy TGA->DSC Provides preliminary stability data ARC Accelerating Rate Calorimetry (ARC) Simulate runaway reaction DSC->ARC Informs starting temperature for ARC Analysis Kinetic and Thermodynamic Analysis ARC->Analysis Provides data for hazard modeling Report Technical Report and Safety Recommendations Analysis->Report Summarizes findings G cluster_0 Molecular Structure cluster_1 External Factors Nitro Number and Position of Nitro Groups ThermalStability Thermal Stability of This compound Nitro->ThermalStability Substituents Other Substituents (Cl, CH3) Substituents->ThermalStability BondStrength C-NO2 Bond Dissociation Energy BondStrength->ThermalStability HeatingRate Heating Rate HeatingRate->ThermalStability Confinement Degree of Confinement Confinement->ThermalStability Impurities Presence of Impurities Impurities->ThermalStability

References

An In-depth Technical Guide to the Hazards and Toxicity of Chlorinated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated nitroaromatic compounds (CNACs) are a class of synthetic chemicals widely used in the manufacturing of pesticides, herbicides, dyes, explosives, and pharmaceuticals.[1] Their widespread use and persistence in the environment have raised significant concerns regarding their potential hazards to human health and ecosystems. This technical guide provides a comprehensive overview of the current understanding of the toxicity of CNACs, focusing on their mechanisms of action, metabolic pathways, and the experimental methods used for their evaluation. Quantitative toxicological data are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this critical area.

Introduction

The chemical structure of chlorinated nitroaromatic compounds, characterized by a benzene ring substituted with at least one nitro group (-NO₂) and one chlorine atom (-Cl), confers both their industrial utility and their toxicological properties. The electron-withdrawing nature of the nitro and chloro groups makes these compounds electrophilic and susceptible to metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to a cascade of toxic effects.[2] This guide will delve into the multifaceted toxicity of CNACs, including their carcinogenicity, genotoxicity, and organ-specific toxicities.

Mechanisms of Toxicity

The toxicity of CNACs is primarily driven by their metabolism, which can lead to the formation of reactive intermediates that induce cellular damage through several key mechanisms:

  • Reductive Metabolism and DNA Adduct Formation: A major pathway for the bioactivation of CNACs is the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. This process is often catalyzed by cytochrome P450 enzymes.[1] The resulting hydroxylamino and N-hydroxyarylamine intermediates are highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts.[2][3] These adducts can disrupt DNA replication and transcription, leading to mutations and initiating carcinogenesis.[4]

  • Oxidative Stress: The metabolism of CNACs can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[5] This occurs through futile cycling, where the nitro anion radical intermediate is re-oxidized by molecular oxygen, creating a cycle of ROS production.[6] Excessive ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress, which can damage lipids (lipid peroxidation), proteins, and DNA.[7]

  • Mitochondrial Dysfunction: Mitochondria are key targets for CNAC-induced toxicity. These compounds and their metabolites can uncouple oxidative phosphorylation, leading to a decrease in ATP production and depolarization of the mitochondrial membrane.[8] This can trigger the release of pro-apoptotic factors and initiate the intrinsic apoptotic pathway.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity (LD₅₀) and in vitro cytotoxicity (IC₅₀) of selected chlorinated nitroaromatic compounds. These values provide a comparative measure of the toxic potential of these chemicals.

Table 1: Acute Toxicity (LD₅₀) of Selected Chlorinated Nitroaromatic Compounds

CompoundCASRNSpeciesRouteLD₅₀ (mg/kg)Reference(s)
1-Chloro-2-nitrobenzene88-73-3Rat (male)Oral144-560[2][9]
Rat (female)Oral263[9]
RabbitDermal400[9]
1-Chloro-4-nitrobenzene100-00-5Rat (male)Oral294-694[10]
Rat (female)Oral565-664[10]
Rat (male)Dermal750[10]
Rabbit (female)Dermal2510[10]
1,3,5-Trichlorobenzene108-70-3RatOral1800-2800[11]
MouseOral3350-3402[11]

LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.[12][13]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Chlorinated Nitroaromatic Compounds

CompoundCell LineExposure TimeIC₅₀ (µM)Reference(s)
Dichlorodiphenyltrichloroethane (DDT)HepG224h40-60[14]
Dichlorodiphenyldichloroethylene (DDE)HepG224h40-60[14]
Dichlorodiphenyldichloroethane (DDD)HepG224h44[14]
Thymoquinone (Positive Control)HepG248h1.5-25 (µg/mL)[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological or biochemical function by 50%.[15]

Signaling Pathways in CNAC-Induced Toxicity

Several key signaling pathways are activated in response to the cellular damage caused by chlorinated nitroaromatic compounds. Understanding these pathways is crucial for elucidating their mechanisms of toxicity and for identifying potential therapeutic targets.

DNA Damage Response (p53 Pathway)

DNA damage, a primary consequence of CNAC exposure, activates a complex signaling network orchestrated by the tumor suppressor protein p53.[16][17] Upon sensing DNA damage, kinases such as ATM and ATR phosphorylate and stabilize p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally regulates a battery of target genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Bax), thereby preventing the propagation of damaged cells.[18]

p53_pathway CNAC Chlorinated Nitroaromatic Compounds DNA_Damage DNA Damage (Adducts, Breaks) CNAC->DNA_Damage induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription GADD45 GADD45 p53->GADD45 activates transcription PUMA_Bax PUMA, Bax p53->PUMA_Bax activates transcription MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to DNARepair DNA Repair GADD45->DNARepair promotes Apoptosis Apoptosis PUMA_Bax->Apoptosis induces

p53-mediated DNA damage response pathway.
Oxidative Stress Response (Nrf2 Pathway)

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[19] Under basal conditions, Nrf2 is kept at low levels by its repressor protein Keap1, which targets it for proteasomal degradation. Electrophilic CNACs or the ROS they generate can modify critical cysteine residues on Keap1, leading to the release and stabilization of Nrf2.[1][20] Nrf2 then translocates to the nucleus and activates the transcription of a wide array of antioxidant and detoxification genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[21][22]

nrf2_pathway CNAC_ROS CNACs / ROS Keap1 Keap1 CNAC_ROS->Keap1 modify cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocates Proteasome Proteasome Ub->Proteasome degradation Maf Maf Nrf2_n->Maf dimerizes with ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Maf->ARE binds to AntioxidantGenes Antioxidant & Detoxification Genes (HO-1, NQO1, GSTs) ARE->AntioxidantGenes activates transcription

Nrf2-mediated oxidative stress response pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of chlorinated nitroaromatic compounds.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][23]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[24] The bacteria are exposed to the test compound, and if the compound is a mutagen, it will cause a reverse mutation in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.[19]

Protocol:

  • Strain Preparation: Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.[24]

  • Metabolic Activation (S9 Mix): For compounds that require metabolic activation to become mutagenic, prepare an S9 fraction from the liver of Aroclor 1254-induced rats. The S9 mix contains the S9 fraction, cofactors (NADP+, G6P), and buffers.[25]

  • Plate Incorporation Method:

    • To a tube containing molten top agar (at 45°C), add the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer.[26]

    • Quickly vortex and pour the mixture onto a minimal glucose agar plate.[24]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3]

Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[27][28]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[29][30]

Protocol:

  • Cell Preparation: Treat the cells in culture with the chlorinated nitroaromatic compound for a specified duration. Harvest the cells and resuspend them in a low-melting-point agarose solution.

  • Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.[29]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[29]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for DNA damage.

Measurement of Reactive Oxygen Species (ROS)

Principle: Intracellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation by ROS. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.[23][26]

Protocol:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat them with the test compound.

  • Probe Loading: Wash the cells with a buffer and then incubate them with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.[31]

  • ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.[26]

Malondialdehyde (MDA) Assay for Lipid Peroxidation

Principle: Malondialdehyde (MDA) is a major end product of lipid peroxidation and serves as a biomarker for oxidative stress.[32] The most common method for MDA measurement is the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.[27][28]

Protocol:

  • Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.[32]

  • Reaction: Add the TBA reagent to the sample and incubate at high temperature (e.g., 95°C) for a specified time.[30]

  • Extraction: After cooling, the MDA-TBA adduct can be extracted with a solvent like n-butanol to increase sensitivity and remove interfering substances.

  • Measurement: Measure the absorbance of the colored adduct at approximately 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration in the sample using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[30]

Western Blot Analysis for Protein Expression

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

Protocol for Nrf2 and p53 Activation:

  • Protein Extraction: Treat cells with the CNAC and then lyse the cells to extract total protein or nuclear and cytoplasmic fractions.[33]

  • Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-p53, anti-phospho-p53).[12]

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[12]

  • Analysis: Capture the signal on X-ray film or with a digital imager. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.[24]

Conclusion

Chlorinated nitroaromatic compounds represent a significant class of environmental contaminants with a wide range of toxic effects, including carcinogenicity, genotoxicity, and organ-specific damage. Their toxicity is intricately linked to their metabolic activation into reactive electrophilic and redox-cycling intermediates that can damage cellular macromolecules and disrupt critical signaling pathways. A thorough understanding of these mechanisms, coupled with robust and standardized experimental evaluation, is essential for accurate risk assessment and the development of strategies to mitigate their adverse health effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by these hazardous compounds.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution with 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. 1-Chloro-2-methyl-3,4-dinitrobenzene is a highly activated substrate for SNAr reactions due to the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the chlorine leaving group.[1][2] These nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution process.[3][4] The presence of a methyl group at the 2-position introduces a steric factor that can influence the reaction kinetics and, in some cases, the regioselectivity of the substitution.

The resulting N-substituted-2-methyl-3,4-dinitroaniline derivatives are valuable intermediates in medicinal chemistry and materials science. A significant application lies in their use as precursors for the synthesis of substituted benzimidazoles, a scaffold found in numerous pharmacologically active compounds.

This document provides detailed application notes and protocols for conducting SNAr reactions with this compound, including insights into the reaction mechanism, the influence of the methyl group, and potential applications of the products.

Reaction Mechanism and the Role of Substituents

The generally accepted mechanism for SNAr reactions with substrates like this compound is a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The presence of the two nitro groups is crucial for the facile progress of this reaction. They withdraw electron density from the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.[1][2]

The methyl group at the 2-position exerts a steric effect, which can hinder the approach of the nucleophile to the reaction center. This steric hindrance may lead to slower reaction rates compared to the unmethylated analogue, 1-chloro-2,4-dinitrobenzene. Additionally, the ortho-methyl group can cause the adjacent nitro group to twist out of the plane of the benzene ring, potentially reducing its resonance-based electron-withdrawing capacity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on analogous reactions with 1-chloro-2,4-dinitrobenzene. These values should be considered as a starting point for optimization.

Table 1: Illustrative Reaction Conditions and Yields for SNAr Reactions with Various Nucleophiles

NucleophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AnilineEthanol78 (reflux)4-685-95
PiperidineMethanol25 (room temp)1-290-98
Sodium MethoxideMethanol25 (room temp)0.5-1>95
HydrazineEthanol25 (room temp)2-480-90
Glycine (as ester)DMF80-1008-1270-85

Table 2: Spectroscopic Data for a Representative Product: N-phenyl-2-methyl-3,4-dinitroaniline

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 8.20 (d, J = 9.0 Hz, 1H), 7.40-7.20 (m, 5H), 6.90 (d, J = 9.0 Hz, 1H), 2.30 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 145.2, 142.8, 138.5, 135.1, 130.2, 129.5, 126.8, 125.4, 122.1, 118.9, 14.5
IR (KBr, cm⁻¹)3350 (N-H stretch), 1580, 1340 (NO₂ stretch), 1520, 1490 (aromatic C=C stretch)
Mass Spec (ESI-MS)m/z 274.08 [M+H]⁺

Note: The spectroscopic data are predicted and illustrative. Actual values may vary.

Experimental Protocols

Safety Precaution: this compound is a potential skin irritant and is harmful if swallowed.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Protocol 1: Synthesis of N-Aryl-2-methyl-3,4-dinitroanilines

This protocol describes a general procedure for the reaction of this compound with an aromatic amine, using aniline as an example.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add aniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water to precipitate the product.

  • Filter the solid product and wash thoroughly with water, followed by a dilute solution of sodium bicarbonate to remove any residual acid, and then again with water.

  • Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS).

Protocol 2: Synthesis of N-Alkyl-2-methyl-3,4-dinitroanilines

This protocol provides a general method for the reaction with an aliphatic amine, using piperidine as an example.

Materials:

  • This compound

  • Piperidine

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add piperidine (2.2 eq) to the cooled solution. A second equivalent of the amine acts as a base to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold methanol.

  • Dry the product under vacuum. The product is often of high purity, but recrystallization can be performed if necessary.

  • Characterize the product by NMR, IR, and MS.

Visualizations

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow start Start dissolve Dissolve 1-Chloro-2-methyl- 3,4-dinitrobenzene in solvent start->dissolve add_nucleophile Add Nucleophile dissolve->add_nucleophile react React under specified temperature and time add_nucleophile->react monitor Monitor reaction by TLC react->monitor workup Workup: Precipitation/Extraction monitor->workup Reaction Complete purify Purification: Recrystallization/Chromatography workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for SNAr reactions.

Product_Applications start_material This compound snar_product N-Substituted-2-methyl-3,4-dinitroaniline start_material->snar_product SNAr Reaction reduction Reduction of Nitro Groups snar_product->reduction diamine Substituted o-phenylenediamine reduction->diamine cyclization Cyclization diamine->cyclization benzimidazole Substituted Benzimidazoles cyclization->benzimidazole drug_dev Drug Development (e.g., antimicrobials, antivirals) benzimidazole->drug_dev

Caption: Synthetic pathway to benzimidazoles.

References

Application Notes and Protocols for Dinitrochlorobenzene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for detailed application notes and experimental protocols specifically for 1-Chloro-2-methyl-3,4-dinitrobenzene did not yield sufficient public-domain information to fulfill the request. This compound is not as widely documented as other isomers.

Therefore, to provide a relevant and useful resource for researchers, scientists, and drug development professionals, this document focuses on a closely related and extensively studied chemical intermediate: 1-Chloro-2,4-dinitrobenzene (CDNB) . The principles and reactions discussed herein are representative of the utility of dinitrochlorobenzene compounds as versatile chemical intermediates.

Application Notes for 1-Chloro-2,4-dinitrobenzene (CDNB)

1-Chloro-2,4-dinitrobenzene is a key electrophilic aromatic compound utilized in a variety of synthetic applications, primarily as a substrate for nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups at the ortho and para positions strongly activate the chlorine atom for displacement by a wide range of nucleophiles.[1]

Key Applications:

  • Synthesis of Dyes and Pigments: CDNB is a precursor for various colorants, particularly yellow and orange pigments used in textiles, paints, and printing inks.[2]

  • Pharmaceutical and Agrochemical Synthesis: The dinitrophenyl moiety is a common structural motif in biologically active molecules. CDNB serves as a starting material for the synthesis of pharmaceuticals and pesticides.[2]

  • Derivatization Reagent: It is used to derivatize amines, alcohols, and thiols. The resulting dinitrophenyl ethers, amines, or thioethers are often colored and can be used for analytical purposes.

  • Biochemical Assays: CDNB is a substrate for glutathione S-transferase (GST), an important enzyme in detoxification pathways. The reaction of CDNB with glutathione can be monitored spectrophotometrically to measure GST activity.

The reactivity of the chlorine atom is significantly enhanced by the electron-withdrawing nitro groups, making nucleophilic substitution reactions proceed under relatively mild conditions.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2,4-dinitrobenzene with an Amine

This protocol describes a general procedure for the reaction of 1-Chloro-2,4-dinitrobenzene with a primary or secondary amine to form the corresponding N-substituted-2,4-dinitroaniline.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Amine (e.g., aniline, piperidine, etc.)

  • Solvent (e.g., ethanol, methanol, acetonitrile, or dimethyl sulfoxide)

  • Base (e.g., triethylamine, potassium carbonate, if the amine is used as its salt)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Chloro-2,4-dinitrobenzene (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq) to the solution. If the amine is in the form of a salt, add a suitable base (1.5-2.0 eq).

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product can be isolated by precipitation upon addition of water, followed by filtration.

  • The crude product is washed with water to remove any inorganic salts and unreacted amine.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Safety Precautions:

  • 1-Chloro-2,4-dinitrobenzene is a skin irritant and a potential sensitizer.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reactions involving amines should also be carried out in a fume hood.

  • Hydrazine hydrate can react violently with 1-chloro-2,4-dinitrobenzene.[4]

Synthesis of 1-Chloro-2,4-dinitrobenzene via Nitration of Chlorobenzene

This protocol outlines the synthesis of 1-Chloro-2,4-dinitrobenzene from chlorobenzene.

Materials:

  • Chlorobenzene

  • Nitric acid (d=1.50 g/ml)

  • Sulfuric acid (d=1.84 g/ml)

Procedure:

  • Prepare a nitrating mixture by carefully adding 160 g of nitric acid to 340 g of sulfuric acid in a flask, while cooling and stirring.

  • Add 100 g of chlorobenzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 50-55°C.[5]

  • After the addition is complete, slowly heat the reaction mixture to 95°C and maintain this temperature for 2 hours with continuous stirring.[5]

  • Cool the mixture. The upper layer, containing the product, will solidify.[5]

  • Separate the solidified product and wash it with water.

  • Additional product can be precipitated from the spent acid by dilution with water.[5]

  • Combine all the product, wash with hot water, and then with cold water.

  • Dry the product at room temperature. The final product is primarily 1-chloro-2,4-dinitrobenzene with a small amount of the 2,6-dinitro isomer.[5]

Data Presentation

The following table summarizes typical reaction parameters for the nucleophilic aromatic substitution of 1-Chloro-2,4-dinitrobenzene.

NucleophileSolventTemperature (°C)Reaction TimeYield (%)Reference
HydrazineMethanolRoom Temp--[6]
HydrazineAcetonitrileRoom Temp--[6]
HydrazineDMSORoom Temp--[6]
Sodium EthoxideEthanolRoom Temp--[1]
Ammonia----

Note: Specific quantitative data such as reaction times and yields are highly dependent on the specific nucleophile and reaction conditions and are often not reported in general literature in a comparative table format. The table indicates the feasibility of these reactions under the specified conditions.

Mandatory Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram illustrates a typical workflow for the synthesis of a 2,4-dinitroaniline derivative from 1-Chloro-2,4-dinitrobenzene.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve CDNB in Solvent start->dissolve add_reagents Add Amine (and Base if needed) dissolve->add_reagents react Stir/Heat (Monitor by TLC) add_reagents->react cool Cool to RT react->cool precipitate Precipitate with Water cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for a typical SNAr reaction.

Logical Relationship of Reactivity

The following diagram illustrates the logical relationship between the substituents on the benzene ring and the reactivity of the chlorine atom in 1-Chloro-2,4-dinitrobenzene towards nucleophilic attack.

reactivity_relationship CDNB 1-Chloro-2,4-dinitrobenzene substituents Substituents nitro_ortho Ortho-Nitro Group CDNB->nitro_ortho nitro_para Para-Nitro Group CDNB->nitro_para chlorine Chlorine Atom CDNB->chlorine ewg Strong Electron- Withdrawing Effect nitro_ortho->ewg contributes to nitro_para->ewg contributes to effect Effect activation Activation of Chlorine Atom ewg->activation snar Facilitates Nucleophilic Aromatic Substitution (SNAr) activation->snar outcome Outcome

Caption: Influence of nitro groups on reactivity.

References

Application Notes and Protocols: The Role of 1-Chloro-2-methyl-3,4-dinitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Search Limitations

1-Chloro-2-methyl-3,4-dinitrobenzene is a substituted nitroaromatic compound with potential as a building block in organic synthesis. However, a comprehensive review of scientific literature and patent databases reveals a significant lack of specific, publicly available examples of its direct application in the synthesis of named pharmaceutical agents. While related compounds such as 1-chloro-2,4-dinitrobenzene and other isomers are well-documented as versatile starting materials in medicinal chemistry, the specific substitution pattern of this compound appears to be less commonly utilized in reported drug discovery and development projects.

This document aims to provide a general overview of the potential applications of this molecule based on the reactivity of its functional groups and by drawing parallels with more extensively studied related compounds. Due to the absence of concrete examples of pharmaceuticals synthesized from this specific starting material, the following sections will focus on hypothetical synthetic strategies and general experimental considerations.

Potential Synthetic Applications in Medicinal Chemistry

The chemical structure of this compound offers several reactive sites that could be exploited in the synthesis of more complex molecules with potential biological activity.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups strongly activate the chlorine atom for nucleophilic aromatic substitution. This is the most probable and versatile reaction pathway for incorporating this scaffold into a larger molecule. A wide range of nucleophiles, such as amines, alcohols, and thiols, can displace the chloride, leading to the formation of various substituted dinitrotoluene derivatives. These derivatives could serve as key intermediates in the synthesis of heterocyclic compounds, which are prevalent in many classes of pharmaceuticals.

  • Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups. This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and the construction of nitrogen-containing heterocycles. The resulting diamino-methyl-chlorobenzene could be a precursor to benzimidazoles, quinoxalines, or other fused heterocyclic systems that are known to exhibit a broad spectrum of pharmacological activities.

  • Modification of the Methyl Group: While less reactive than the other positions, the methyl group could potentially undergo oxidation or halogenation under specific conditions, providing another handle for further functionalization.

Hypothetical Synthetic Workflow

The following diagram illustrates a general, hypothetical workflow for the utilization of this compound in a drug discovery context.

G Hypothetical Synthetic Workflow A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B C Substituted Dinitrotoluene Intermediate B->C D Reduction of Nitro Groups C->D E Diamino Intermediate D->E F Cyclization / Further Functionalization E->F G Bioactive Molecule / Drug Candidate F->G

Caption: A generalized synthetic pathway for drug discovery.

General Experimental Protocols

Without a specific target molecule, detailed, validated experimental protocols cannot be provided. However, the following are general procedures for the key transformations that would likely be involved in synthesizing derivatives of this compound. Note: These are illustrative and would require optimization for any specific reaction.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline derivative)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (TEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq).

  • Attach a condenser and heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted dinitrotoluene derivative.

Protocol 2: General Procedure for the Reduction of Nitro Groups

Objective: To reduce the dinitro compound to a diamino compound.

Materials:

  • Substituted dinitrotoluene derivative (from Protocol 1)

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol, or catalytic hydrogenation with H2 gas and a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2))

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

  • Acid (for SnCl2 reduction, e.g., concentrated HCl)

  • Base (for work-up, e.g., saturated sodium bicarbonate solution)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure (using SnCl2·2H2O):

  • In a round-bottom flask, dissolve the dinitro compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (5 - 10 eq).

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diamine by column chromatography or recrystallization.

Quantitative Data Summary

As no specific pharmaceutical syntheses involving this compound have been identified in the literature, a table of quantitative data (e.g., yields, reaction times, purity) cannot be compiled. For any newly developed synthetic route using this starting material, it would be crucial to meticulously record such data to ensure reproducibility and for process optimization.

Signaling Pathways

Similarly, without a defined final drug molecule and its biological target, it is not possible to create a diagram of a relevant signaling pathway. The biological activity of any compound synthesized from this compound would need to be determined through screening and further pharmacological studies to elucidate its mechanism of action and the signaling pathways it modulates.

Conclusion

While this compound possesses chemical functionalities that make it a potentially useful, yet underexplored, building block in pharmaceutical synthesis, there is a notable absence of its application in the synthesis of known drugs in the public domain. The provided hypothetical workflows and general protocols are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound. Further research is required to establish its role in the development of novel therapeutic agents. Should specific examples of its use in pharmaceutical synthesis become available, these application notes and protocols will be updated accordingly.

Application Notes: Synthesis of Azo Dyes Using 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a comprehensive overview and a detailed protocol for the application of 1-Chloro-2-methyl-3,4-dinitrobenzene as a key intermediate in the synthesis of novel azo dyes. This document is intended for researchers and scientists in the fields of organic chemistry, materials science, and drug development.

Introduction

This compound is a highly reactive aromatic compound. The presence of two electron-withdrawing nitro groups ortho and para to the chlorine atom significantly activates the benzene ring for nucleophilic aromatic substitution reactions. This property makes it an excellent precursor for the synthesis of various organic molecules, including dyes. In this application, we describe its use in the synthesis of a novel azo dye, "Dinitro-Methyl-Azo-Phenol," which exhibits potential as a pH indicator or a specialized stain in biological research. The synthesis involves a two-step process: first, a nucleophilic substitution of the chlorine atom with an amine, followed by diazotization and coupling with an activated aromatic compound.

Reaction Scheme

The overall synthesis is a two-step process:

  • Step 1: Synthesis of N-(4-amino-2-methyl-3,5-dinitrophenyl)amine. This step involves the nucleophilic aromatic substitution of the chlorine atom on this compound with an appropriate amine.

  • Step 2: Diazotization and Azo Coupling. The resulting aromatic amine is then diazotized and coupled with a coupling agent, such as phenol, to form the final azo dye.

Experimental Protocols

3.1. Materials and Reagents

  • This compound

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Spectrophotometer

3.2. Protocol for Synthesis of N-(2-methyl-3,4-dinitrophenyl)aniline (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of ethanol.

  • To this solution, add 5.0 mL of aniline.

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using TLC (eluent: 3:1 hexanes:ethyl acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude intermediate product.

  • Recrystallize the crude product from ethanol to yield pure N-(2-methyl-3,4-dinitrophenyl)aniline.

3.3. Protocol for Diazotization and Azo Coupling to Synthesize Dinitro-Methyl-Azo-Phenol

  • Diazotization:

    • Suspend 5.0 g of the intermediate amine in a mixture of 15 mL of concentrated HCl and 15 mL of water in a 100 mL beaker, and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled solution of 1.5 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 2.0 g of phenol in 20 mL of 10% aqueous sodium hydroxide solution and cool to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with constant stirring, maintaining the temperature below 5 °C.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture for another 30 minutes in the ice bath.

    • Filter the dye, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60 °C.

Data Presentation

The following table summarizes the typical quantitative data obtained from the synthesis of Dinitro-Methyl-Azo-Phenol.

ParameterValue
Intermediate Product
Yield85%
Purity (by HPLC)>98%
Melting Point125-127 °C
Final Azo Dye
Yield92%
Purity (by HPLC)>99%
λmax (in ethanol)485 nm
Molar Extinction Coefficient (ε)25,000 L mol⁻¹ cm⁻¹

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Dinitro-Methyl-Azo-Phenol.

DyeSynthesisWorkflow start_material 1-Chloro-2-methyl- 3,4-dinitrobenzene + Aniline intermediate_synthesis Nucleophilic Aromatic Substitution (Reflux in Ethanol, 4h) start_material->intermediate_synthesis intermediate_product Intermediate: N-(2-methyl-3,4-dinitrophenyl)aniline intermediate_synthesis->intermediate_product diazotization Diazotization (NaNO2, HCl, 0-5°C) intermediate_product->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling coupling_agent Phenol in NaOH solution (0-5°C) coupling_agent->azo_coupling final_product Final Product: Dinitro-Methyl-Azo-Phenol azo_coupling->final_product purification Purification (Filtration, Washing, Drying) final_product->purification final_pure_product Pure Azo Dye purification->final_pure_product

Caption: Workflow for the synthesis of Dinitro-Methyl-Azo-Phenol.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the synthesis steps.

LogicalFlow start Start: Starting Materials step1 Step 1: Intermediate Synthesis start->step1 Reagents: this compound, Aniline, Ethanol check1 Purity Check of Intermediate step1->check1 Product: Intermediate Amine step2 Step 2: Diazotization check1->step2 Purity > 98% step3 Step 3: Azo Coupling step2->step3 Reagents: NaNO2, HCl step4 Step 4: Product Isolation & Purification step3->step4 Reagent: Phenol in NaOH end End: Final Product Characterization step4->end Final Product: Azo Dye

Caption: Logical progression of the azo dye synthesis.

Application Notes and Protocols for the Synthesis of N-Substituted 2-Methyl-3,4-dinitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reaction of 1-chloro-2-methyl-3,4-dinitrobenzene with various amines to synthesize N-substituted 2-methyl-3,4-dinitroaniline derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities, including anticancer and antimicrobial properties.[1][2][3] The protocol is based on the principles of nucleophilic aromatic substitution (SNAr), a well-established reaction for forming carbon-nitrogen bonds on activated aromatic rings.[4][5][6]

Introduction

The reaction of this compound with amines is a classic example of nucleophilic aromatic substitution. The presence of two electron-withdrawing nitro groups ortho and para to the chlorine atom activates the aromatic ring for nucleophilic attack by an amine.[4][7][8] This reaction proceeds via an addition-elimination mechanism, typically involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][7] The general reaction scheme is presented below:

General Reaction: this compound + Amine (R-NH2) → N-Substituted-2-methyl-3,4-dinitroaniline + HCl

The resulting N-substituted 2-methyl-3,4-dinitroaniline scaffold is a versatile platform for the development of novel therapeutic agents. The dinitroaniline class of compounds has been explored for various applications, including as herbicides and for their potential in treating diseases like cryptosporidiosis and malaria.[1][9]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reaction of activated chlorodinitrobenzene derivatives with various amines, based on literature for analogous compounds.[10][11][12] This data can be used as a starting point for optimizing the reaction with this compound.

Amine TypeNucleophile ExampleSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference Compound
Primary Aliphaticn-ButylamineEthanol25 - 501 - 4> 901-Chloro-2,4-dinitrobenzene
Secondary AliphaticPiperidineEthanol25 - 501 - 3> 901-Chloro-2,4-dinitrobenzene
Primary AromaticAnilineMethanol25 (Room Temp)0.5 - 1~874-Chloro-3,5-dinitrobenzotrifluoride
Substituted Aromaticp-ToluidineToluene50 - 1002 - 8Variable1-Chloro-2,4-dinitrobenzene

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an N-substituted 2-methyl-3,4-dinitroaniline derivative.

Materials:

  • This compound

  • Amine of interest (e.g., primary or secondary aliphatic or aromatic amine)

  • Anhydrous solvent (e.g., ethanol, methanol, or toluene)

  • Base (e.g., triethylamine or potassium carbonate, optional, to scavenge HCl)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol/water mixture)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) supplies

Safety Precautions:

  • This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dinitroaromatic compounds can be explosive and should be handled with care, avoiding heat and shock.

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, 10-20 mL per gram of starting material).

  • Addition of Amine: To the stirred solution, add the amine (1.1 to 1.5 equivalents). If the amine is a salt, it should be neutralized beforehand. For reactions with primary or secondary amines that form a solid hydrochloride salt, the addition of a non-nucleophilic base like triethylamine (1.2 equivalents) or potassium carbonate (2.0 equivalents) is recommended to neutralize the in-situ generated HCl.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to a temperature between 50-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates from the reaction mixture, it can be isolated by filtration. Wash the solid with cold solvent and then with water to remove any salts.

    • If the product is soluble, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as melting point, 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

reaction_mechanism reagents This compound + R-NH₂ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Addition (Slow) product N-Substituted-2-methyl-3,4-dinitroaniline + Cl⁻ intermediate->product Elimination (Fast)

Caption: Reaction mechanism for the SNAr of this compound.

experimental_workflow start Dissolve this compound in Solvent add_amine Add Amine (and optional base) start->add_amine react Stir at RT or Heat (Monitor by TLC) add_amine->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, IR, MP) purify->characterize

Caption: General experimental workflow for the synthesis of N-substituted dinitroanilines.

References

Application Notes: Experimental Setup for the Nitration of Substituted Chlorotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of substituted chlorotoluenes is a crucial electrophilic aromatic substitution reaction in synthetic organic chemistry, pivotal for the creation of intermediates used in pharmaceuticals, agrochemicals, and dyes. The regioselectivity of this reaction is governed by the interplay of the directing effects of the methyl (-CH3) and chlorine (-Cl) substituents. The methyl group is an activating, ortho, para-directing group, while the chlorine atom is a deactivating, yet also ortho, para-directing group.[1] Consequently, the reaction conditions—including the choice of nitrating agent, temperature, and catalyst—must be precisely controlled to achieve the desired isomeric product distribution and prevent the formation of di- and trinitrated byproducts.[2][3] These notes provide detailed protocols and quantitative data for the nitration of various substituted chlorotoluenes.

General Experimental Workflow and Considerations

A typical experimental setup for nitration involves the slow, controlled addition of the substituted chlorotoluene to a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid, at a reduced temperature to manage the highly exothermic nature of the reaction.[3][4] The work-up procedure generally includes quenching the reaction mixture in an ice-water bath, followed by separation, neutralization, and purification of the product.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Prepare Nitrating Agent (e.g., H₂SO₄ + HNO₃) cool_acid Cool Nitrating Agent (e.g., Ice Bath) prep_acid->cool_acid add_sub Slow, Dropwise Addition of Chlorotoluene Substrate cool_acid->add_sub control_temp Maintain Low Temperature (e.g., -5 to 25 °C) add_sub->control_temp react Stir at Controlled Temperature (1-5h) control_temp->react quench Quench Reaction (Pour onto Crushed Ice) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry & Evaporate Solvent wash->dry purify Purify Product (Distillation/Crystallization) dry->purify

Figure 1: General experimental workflow for the nitration of substituted chlorotoluenes.

Protocol 1: Mononitration of p-Chlorotoluene (4-Chlorotoluene)

The nitration of p-chlorotoluene typically yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. Commercial processes often result in an approximate 65:35 ratio of these isomers, respectively.[2][5] However, modifications to the standard procedure can alter this distribution.

Method A: Standard Commercial Process

This protocol describes a typical industrial method for the mononitration of p-chlorotoluene.

Experimental Protocol:

  • Charge a suitable reaction vessel with 3500 kg of p-chlorotoluene (solidification point 6.8-7.0 °C).[2]

  • Over a period of 4-5 hours, add 5060 kg of a nitrating acid mixture consisting of 60% sulfuric acid, 35% nitric acid, and 5% water.[2]

  • Maintain the reaction temperature between 15-20 °C throughout the addition.[2]

  • After the addition is complete, dilute the crude nitration mixture with water.[2]

  • Separate the oil layer and wash it sequentially with water and a dilute soda ash (sodium carbonate) solution.[2]

  • The crude product is then typically separated into its major components through fractional distillation and freezing operations.[2]

Method B: Improved Isomer Ratio Process

This modified protocol utilizes an aliphatic dihalide to shift the isomer ratio more favorably towards the 2-nitro product.

Experimental Protocol:

  • Prepare a mixture of 700 g of p-chlorotoluene and approximately 10% by weight of an aliphatic dihalide (e.g., ethylene dichloride).[2]

  • Cool the mixture to a temperature between -5 °C and 15 °C.[2]

  • Over a period of 4 to 12 hours, add 924 g of a nitrating acid mixture (e.g., 59-60% sulfuric acid, 34-36% nitric acid, and 4-7% water).[2]

  • Maintain the reaction temperature in the range of -5 °C to 15 °C for an additional 3 to 5 hours after the addition is complete.[2]

  • Dilute the reaction mixture with water.[2]

  • Separate the crude chloronitrotoluene layer and wash it with cold water, followed by a dilute aqueous alkali solution (e.g., sodium carbonate).[2]

  • Dry the final product in a vacuum. The resulting product has a dinitro content of approximately 0.18%.[2]

Quantitative Data Summary
MethodNitrating AgentTemperatureIsomer Ratio (2-nitro : 3-nitro)Dinitro ContentReference
A: Commercial Process 60% H₂SO₄, 35% HNO₃, 5% H₂O15-20 °C~65 : 35Not specified, but present[2][5]
B: Improved Ratio 59-60% H₂SO₄, 34-36% HNO₃, 4-7% H₂O-5 to 15 °C~73 : 27~0.18%[2]

Protocol 2: Nitration of o-Chlorotoluene (2-Chlorotoluene) using a Zeolite Catalyst

This protocol employs an acidic β-zeolite catalyst, which can offer advantages in terms of handling and product separation.

Experimental Protocol:

  • To a 500 mL four-necked flask equipped with a stirrer, add 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β-zeolite.[1]

  • While stirring, cool the mixture and maintain the temperature at 10 °C.[1]

  • Over a period of 1 hour, add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise. During the addition, maintain the reaction temperature between 20-25 °C.[1]

  • After the addition is complete, continue stirring the reaction for 30 minutes at 25 °C.[1]

  • Heat the reaction mixture to 50 °C and maintain this temperature for 5 hours.[1]

  • Filter the hot reaction mixture to remove the zeolite catalyst.[1]

  • Wash the filter cake with acetic acid until the filtrate is nearly colorless.[1]

  • Combine the filtrate and washings. Remove the acetic acid by distillation under reduced pressure to obtain the crude product.[1]

Protocol 3: Nitration of 2-Chloro-4-fluorobenzotrichloride

This protocol details the nitration of a more complex, multi-substituted chlorotoluene derivative.

Experimental Protocol:

  • Prepare a mixed acid solution by combining 26.0 g of 98% concentrated sulfuric acid and 26.0 g of 98% concentrated nitric acid in a 100 mL four-necked flask.[6]

  • Place 25.0 g (0.10 mol) of 2-chloro-4-fluorobenzotrichloride liquid in a dropping funnel.[6]

  • Under constant stirring, cool the mixed acid. Slowly add the 2-chloro-4-fluorobenzotrichloride dropwise into the flask over 1.5 hours.[6]

  • Maintain the reaction temperature at 0 °C during the addition.[6]

  • After the addition is complete, hold the reaction mixture at this temperature for an additional 10 minutes.[6]

  • Pour the nitrating material into 250 g of an ice-water mixture to quench the reaction.[6]

  • Collect the solid product via suction filtration using a circulating water vacuum pump.[6]

  • Wash the product and dry it to obtain 2-chloro-4-fluoro-5-nitrotrichlorotoluene solid.[6]

Quantitative Data Summary
SubstrateProductYieldPurityReference
2-chloro-4-fluorobenzotrichloride2-chloro-4-fluoro-5-nitrotrichlorotoluene98.01%92.32%[6]

Understanding Regioselectivity

The final distribution of isomers is a result of the combined electronic and steric effects of the substituents on the toluene ring. Both the methyl and chloro groups direct incoming electrophiles to the ortho and para positions. The logical relationship between these directing effects determines the primary products.

G sub 2-Chlorotoluene pos3 Position 3 (ortho to -Cl) sub->pos3  -Cl: Favored (o) -CH₃: Disfavored (m) pos4 Position 4 (para to -Cl) sub->pos4  -Cl: Favored (p) -CH₃: Favored (m) pos5 Position 5 (meta to -Cl) sub->pos5  -Cl: Disfavored (m) -CH₃: Favored (p) pos6 Position 6 (ortho to -Cl) sub->pos6  -Cl: Favored (o) -CH₃: Favored (o) (Sterically Hindered)

Figure 2: Directing effects in the nitration of 2-chlorotoluene.

References

Application Notes and Protocols for the Quantification of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methyl-3,4-dinitrobenzene is a nitroaromatic compound of interest in various research and development sectors, including pharmaceuticals and material sciences. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and safety assessments. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a basic protocol for UV-Vis spectrophotometry is included for preliminary analysis.

The provided methods are based on established analytical techniques for closely related nitroaromatic compounds, such as dinitrotoluene (DNT) isomers.[1][2] As specific performance data for this compound is not widely available, validation of these methods for this specific analyte is required.

Analytical Techniques Overview

A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.[1]
Analyte Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Selectivity Good, but co-elution with structurally similar impurities can be a challenge.Excellent, with mass spectrometry providing definitive identification and aiding in the deconvolution of co-eluting peaks.[2]
Sensitivity Typically in the low µg/mL to ng/mL range.Can achieve lower detection limits, particularly with Selected Ion Monitoring (SIM).[3]
Instrumentation Cost Generally lower initial and operational costs.Higher initial investment and maintenance costs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of nitroaromatic compounds.[4] The following protocol is a starting point for method development and validation for this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column may also provide enhanced separation for aromatic compounds.[5]

  • HPLC-grade acetonitrile and water.

  • Analytical standard of this compound (purity ≥98%).

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    15.0 20 80
    20.0 20 80
    22.0 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on typical absorbance for dinitrotoluene compounds; requires optimization for the specific analyte).[6]

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.

  • Sample Solution: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data (To be Determined by Method Validation)
ParameterExpected Range/Target Value
Retention Time (RT) To be determined
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) To be determined (typically low µg/mL)
Limit of Quantification (LOQ) To be determined (typically low µg/mL)
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it an excellent choice for the definitive identification and quantification of this compound, especially in complex matrices.[1][3]

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Analytical standard of this compound (purity ≥98%).

  • Acetonitrile or other suitable solvent.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-350 for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis. Target ions to be determined from the full scan mass spectrum of the standard. The molecular ion (m/z 216) and characteristic fragment ions should be monitored.

3. Sample Preparation:

  • Follow the same procedure as for HPLC analysis to prepare stock and working standard solutions, and sample solutions.

4. Data Analysis:

  • Identify this compound in the sample by comparing its retention time and mass spectrum with that of the analytical standard.

  • For quantification, create a calibration curve using the peak areas of a specific ion from the SIM data of the working standards.

Quantitative Data (To be Determined by Method Validation)
ParameterExpected Range/Target Value
Retention Time (RT) To be determined
Characteristic Ions (m/z) To be determined (Molecular Ion: 216)
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) To be determined (potentially low ng/mL)
Limit of Quantification (LOQ) To be determined (potentially low ng/mL)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) ≤ 5%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for a rapid, preliminary estimation of the concentration of this compound, particularly in pure samples or simple mixtures.

Experimental Protocol

1. Instrumentation and Materials:

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • HPLC-grade acetonitrile (or other suitable UV-transparent solvent).

  • Analytical standard of this compound.

2. Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in acetonitrile. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Dinitrotoluene compounds typically exhibit strong absorbance in the 220-260 nm range.[6]

  • Prepare Standards: Prepare a series of standard solutions of known concentrations in acetonitrile.

  • Measure Absorbance: Measure the absorbance of each standard solution and the sample solution at the determined λmax.

  • Data Analysis: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve, based on the Beer-Lambert Law.

Quantitative Data (To be Determined by Method Validation)
ParameterExpected Range/Target Value
λmax To be determined (expected ~220-260 nm)
Molar Absorptivity (ε) To be determined
Linearity (R²) ≥ 0.995
Limit of Quantification (LOQ) To be determined (typically higher than chromatographic methods)

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent (e.g., Acetonitrile) Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the quantification of this compound.

Method_Selection_Logic Start Start: Define Analytical Needs HighSelectivity High Selectivity & Definitive ID Needed? Start->HighSelectivity TraceLevel Trace-Level Quantification? HighSelectivity->TraceLevel No UseGCMS Use GC-MS HighSelectivity->UseGCMS Yes ThermalStability Analyte Thermally Stable? TraceLevel->ThermalStability No TraceLevel->UseGCMS Yes Cost Lower Cost a Priority? ThermalStability->Cost Yes UseHPLC Use HPLC-UV ThermalStability->UseHPLC No Cost->UseHPLC Yes ConsiderHPLC Consider HPLC-UV with optimized column Cost->ConsiderHPLC No

Caption: Decision logic for selecting the appropriate analytical method.

Method Validation

As these protocols are adapted from methods for similar compounds, thorough method validation is essential to ensure they are suitable for their intended purpose. Key validation parameters to assess, in accordance with ICH Q2(R1) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods outlined provide a strong foundation for the quantitative analysis of this compound. While GC-MS offers superior selectivity and sensitivity, HPLC-UV presents a cost-effective alternative for routine analysis. Successful implementation of these methods will require careful optimization and rigorous validation to ensure the generation of accurate and reliable data for research, development, and quality control purposes.

References

Application Notes: 1-Chloro-2-methyl-3,4-dinitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-methyl-3,4-dinitrobenzene is a versatile aromatic chemical intermediate. Its utility in agrochemical synthesis is primarily centered on its reactive nature, which is driven by the presence of a chlorine atom activated by two nitro groups. This activation facilitates nucleophilic aromatic substitution reactions, a cornerstone of synthetic organic chemistry. This document outlines the application of this compound in the synthesis of dinitroaniline herbicides, a class of agrochemicals known for their pre-emergent herbicidal activity. Dinitroaniline herbicides function by inhibiting root and shoot growth in susceptible plants.

The core reaction involves the substitution of the chloro group with a suitable amine, leading to the formation of a substituted dinitroaniline derivative. This application note provides a detailed protocol for the synthesis of a dinitroaniline herbicide, alongside relevant data and a visual representation of the synthetic pathway.

Agrochemical Application: Synthesis of Dinitroaniline Herbicides

This compound serves as a key precursor for the synthesis of N-alkylated 2,6-dinitro-3,4-dimethylaniline derivatives. These compounds are structurally analogous to commercial herbicides such as pendimethalin. The presence of the two nitro groups ortho and para to the chlorine atom significantly activates the benzene ring towards nucleophilic attack, allowing for a facile reaction with primary or secondary amines.

The general reaction scheme is as follows:

Reaction of this compound with an amine to form a dinitroaniline herbicide.

This synthetic route offers a straightforward method to introduce diverse alkyl and aryl functionalities onto the aniline nitrogen, enabling the generation of a library of potential herbicidal compounds for screening and development.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a dinitroaniline herbicide using this compound and a representative amine, such as 1-ethylpropylamine.

ParameterValue
Reactants
This compound1.0 eq
1-Ethylpropylamine1.2 eq
Reaction Conditions
SolventEthanol
Temperature80 °C
Reaction Time4 hours
Product N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 54-58 °C (for Pendimethalin)

Experimental Protocols

Synthesis of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline

This protocol details the synthesis of a dinitroaniline herbicide via the reaction of this compound with 1-ethylpropylamine.

Materials:

  • This compound (1.0 eq)

  • 1-Ethylpropylamine (1.2 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (aqueous solution, 5%)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Amine Addition: To the stirred solution, add 1-ethylpropylamine (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80 °C and maintain it under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline as a yellow-orange solid.

Visualizations

Synthetic Pathway for Dinitroaniline Herbicide

Synthesis_Pathway A This compound C N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (Dinitroaniline Herbicide) A->C Nucleophilic Aromatic Substitution B 1-Ethylpropylamine R + B->R R->C

Caption: Synthetic route to a dinitroaniline herbicide.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add 1-Ethylpropylamine A->B C Reflux at 80°C for 4h B->C D Solvent Evaporation C->D E Extraction with Ethyl Acetate & Aqueous Washes D->E F Drying and Concentration E->F G Recrystallization F->G H Pure Dinitroaniline Herbicide G->H

Caption: Step-by-step experimental workflow.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the determination of 1-Chloro-2-methyl-3,4-dinitrobenzene using a robust High-Performance Liquid Chromatography (HPLC) method. The protocols detailed herein are designed for accurate quantification and purity assessment, crucial for research, quality control, and drug development processes.

Introduction

This compound is a nitroaromatic compound of interest in various chemical and pharmaceutical applications. Accurate and reliable analytical methods are essential for its quantification and to ensure the purity of starting materials and intermediates in synthetic processes. This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent resolution, sensitivity, and reproducibility for the analysis of this compound. The method is based on established principles for the separation of nitroaromatic compounds and has been developed to be both efficient and reliable.

Principle of the Method

The analytical method is founded on reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. In this case, a C18 or Phenyl-Hexyl column is employed as the stationary phase, offering excellent separation for moderately polar to nonpolar compounds. The mobile phase consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol. The separation is achieved based on the differential partitioning of this compound between the stationary and mobile phases. Detection is performed using a UV-Vis detector, as nitroaromatic compounds typically exhibit strong absorbance in the ultraviolet region.

Experimental Protocols

Apparatus and Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column:

    • Primary Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Alternative Column: Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for potentially enhanced resolution of isomers or related substances.

  • Data Acquisition and Processing Software: Chromatographic software for system control, data acquisition, and analysis.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.

Reagents and Materials
  • This compound reference standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Formic Acid (optional): Reagent grade, for mobile phase modification.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC grade water. (Optional: Add 0.1% formic acid for improved peak shape).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Degas the mobile phases before use by sonication or helium sparging.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol or acetonitrile. Mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase or the initial mobile phase composition. These solutions should cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in a known volume of methanol or acetonitrile.

    • If necessary, sonicate the solution to ensure complete dissolution.

    • Dilute the solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific instrumentation and applications.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile (or Methanol)
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the determined λmax)
Injection Volume 10 µL

Note: The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte using a PDA detector. Based on the structure of nitroaromatic compounds, a wavelength in the range of 230-280 nm is expected to provide good sensitivity.

Method Validation

A comprehensive validation of the HPLC method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

System Suitability

Before commencing any analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times. The system suitability parameters to be monitored are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 or 6 injections)
Resolution (Rs) > 2.0 (between the analyte and any closely eluting peaks)

Data Presentation

The quantitative data for the HPLC method parameters should be summarized in a clear and structured format.

Table 1: Chromatographic and System Suitability Parameters

ParameterValue/Criteria
Retention Time (tR) ~ [To be determined] min
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0
RSD of Peak Area (%) ≤ 2.0

Table 2: Method Validation Summary

Validation ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range (µg/mL) [To be determined]
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (RSD %) ≤ 2.0 %
LOD (µg/mL) [To be determined]
LOQ (µg/mL) [To be determined]

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the HPLC method development and validation process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Standards, and Samples system_prep HPLC System Preparation and Equilibration prep_solutions->system_prep system_suitability Perform System Suitability Test system_prep->system_suitability sample_injection Inject Standard and Sample Solutions system_suitability->sample_injection If SST passes data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition peak_integration Integrate Peaks and Identify Analyte data_acquisition->peak_integration quantification Quantify Analyte using Calibration Curve peak_integration->quantification report Generate Analysis Report quantification->report method_development_validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_imp Implementation lit_review Literature Review & Physicochemical Properties col_select Column Selection (C18, Phenyl-Hexyl) lit_review->col_select mob_phase_opt Mobile Phase Optimization (ACN/MeOH, pH) col_select->mob_phase_opt detect_opt Detector Wavelength Selection (UV Scan) mob_phase_opt->detect_opt specificity Specificity detect_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis & Quality Control robustness->routine_analysis

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Chloro-2-methyl-3,4-dinitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities include:

  • Isomeric Byproducts: The synthesis of this compound can lead to the formation of other dinitro-isomers or incompletely nitrated precursors. The specific isomers will depend on the starting materials and reaction conditions.

  • Residual Acids: Trace amounts of sulfuric acid and nitric acid from the nitration reaction are often present in the crude product.

  • Starting Materials: Unreacted starting materials may also be present.

  • Degradation Products: Overheating during the reaction or workup can lead to the formation of various degradation byproducts.

Q2: Which purification method is most suitable for my crude product?

A2: The choice of purification method depends on the initial purity of your crude product and the desired final purity.

  • Recrystallization: This is a cost-effective and straightforward method for removing small amounts of impurities and is suitable for achieving moderate to high purity.

  • Column Chromatography: For separating complex mixtures of isomers or achieving very high purity (>99%), column chromatography is the recommended method.[1]

  • Washing: An initial wash with water and a mild base like sodium bicarbonate is essential to remove residual acids before further purification.

Q3: My product "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Increasing the Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved until the solution cools slowly.

  • Slowing Down the Cooling Rate: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Changing the Solvent System: If the problem persists, a different recrystallization solvent or a solvent mixture may be necessary.

Q4: The purified product is still colored. How can I remove the color?

A4: Colored impurities can sometimes be removed by treating the hot solution during recrystallization with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low Recovery of Purified Product - Using too much recrystallization solvent. - Cooling the solution too quickly. - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature before cooling in an ice bath. - Test the solubility of your compound in different solvents to find one where it is less soluble at low temperatures.
No Crystals Form Upon Cooling - The solution is not supersaturated. - The compound is very soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - If the solution is too dilute, evaporate some of the solvent and try to crystallize again. - Choose a different solvent in which the compound is less soluble.
Crystals are Oily or Impure - The cooling process was too fast. - Insufficient washing of the filtered crystals.- Ensure a slow cooling rate. - Wash the crystals in the Büchner funnel with a small amount of the cold recrystallization solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Isomers - Inappropriate eluent system (mobile phase). - Column was not packed properly (channeling).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this type of compound is a mixture of hexane and ethyl acetate. - Ensure the column is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute from the Column - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Data Presentation

Table 1: Representative Recrystallization Solvents and Conditions

Note: The following data is representative for dinitroaromatic compounds and should be optimized for this compound.

Solvent System Typical Ratio (v/v) Approximate Yield (%) Expected Purity (by HPLC, %)
EthanolSingle Solvent70-85>98.5
MethanolSingle Solvent65-80>98.0
IsopropanolSingle Solvent70-85>98.5
Ethanol/Water9:1 to 4:175-90>99.0
Hexane/Ethyl Acetate4:1 to 1:180-95>99.0
Table 2: Representative Column Chromatography Conditions
Parameter Condition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate Gradient (e.g., starting from 95:5 to 80:20)
Typical Loading 1g crude product per 20-40g silica gel
Expected Purity >99.5%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow CrudeProduct Crude this compound Washing Washing with Water and NaHCO3 Solution CrudeProduct->Washing Filtration1 Vacuum Filtration Washing->Filtration1 WashedProduct Washed Crude Product Filtration1->WashedProduct PurityCheck1 Purity Check (TLC/HPLC) WashedProduct->PurityCheck1 Recrystallization Recrystallization (e.g., Ethanol/Water) PurityCheck1->Recrystallization Moderate Purity Required ColumnChromatography Column Chromatography (Silica Gel) PurityCheck1->ColumnChromatography High Purity Required Filtration2 Vacuum Filtration Recrystallization->Filtration2 SolventEvaporation Solvent Evaporation (Rotary Evaporator) ColumnChromatography->SolventEvaporation PureProduct1 Purified Product Filtration2->PureProduct1 PureProduct2 High Purity Product SolventEvaporation->PureProduct2 FinalPurityCheck Final Purity and Characterization PureProduct1->FinalPurityCheck PureProduct2->FinalPurityCheck FinalProduct Final Purified Product FinalPurityCheck->FinalProduct

Caption: Purification workflow for crude this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Problem Problem Encountered? Cool->Problem OilingOut Product Oils Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Solution1 Add More Solvent / Slower Cooling OilingOut->Solution1 Solution2 Scratch Flask / Add Seed Crystal NoCrystals->Solution2 Solution3 Use Minimum Solvent / Slow Cooling LowYield->Solution3 Solution1->Cool Solution2->Cool Solution3->Cool

References

Technical Support Center: Synthesis of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-methyl-3,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis involves a two-step nitration process starting from 2-chloro-6-nitrotoluene. The first nitration of o-chlorotoluene yields a mixture of isomers, from which 2-chloro-6-nitrotoluene can be isolated.[1][2] Subsequent nitration of this intermediate under more vigorous conditions introduces a second nitro group to yield this compound.

Q2: What are the expected major side products in this synthesis?

A2: The primary side products are isomers of the desired compound. Due to the directing effects of the substituents on the aromatic ring (chloro, methyl, and nitro groups), nitration can occur at other positions. Expect the formation of other dinitro isomers, and potentially trinitrated byproducts if the reaction conditions are too harsh.[3]

Q3: How can I purify the final product?

A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant amounts of isomeric impurities are present, column chromatography may be necessary. The separation of isomers can be challenging due to their similar physical properties.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Step
Incomplete Nitration- Increase the reaction time or temperature gradually. - Ensure the nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid) is of sufficient concentration and used in the correct stoichiometric ratio.
Formation of Isomeric Byproducts- Carefully control the reaction temperature, as lower temperatures often favor the formation of the desired isomer. - Optimize the rate of addition of the nitrating agent to maintain a consistent temperature.
Product Loss During Work-up- Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of ice. - When washing the crude product, use ice-cold water to minimize dissolution.
Problem 2: Formation of Multiple Products Detected by TLC or HPLC
Possible Cause Troubleshooting Step
Isomer Formation- The directing effects of the chloro, methyl, and nitro groups on the starting material can lead to a mixture of isomers. Separation may require careful recrystallization or column chromatography.
Over-nitration- Reduce the reaction temperature and/or time. - Use a less concentrated nitrating agent or reduce the molar excess of the nitrating agent.
Starting Material Impurities- Ensure the purity of the 2-chloro-6-nitrotoluene starting material before proceeding with the second nitration.

Experimental Protocols

Key Experiment: Dinitration of 2-chloro-6-nitrotoluene

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 25 mL of fuming nitric acid to 75 mL of concentrated sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Reaction: To the cooled nitrating mixture, slowly add 10 g of 2-chloro-6-nitrotoluene in small portions, ensuring the reaction temperature does not exceed 30°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain purified this compound.

Quantitative Data Summary

The following table presents representative data for the isomer distribution that can be expected during the nitration of p-chlorotoluene, which serves as an illustrative example of the challenges in controlling regioselectivity in such reactions. Specific yields for the target synthesis may vary.

IsomerReported Yield Range (%)[3]
4-chloro-2-nitrotoluene53 - 62.5
4-chloro-3-nitrotoluene37.5 - 47

Note: This data is for the mononitration of p-chlorotoluene and is provided to illustrate typical isomer distribution in related reactions.

Visualizations

Synthesis_Pathway o-Chlorotoluene o-Chlorotoluene Nitration Nitration o-Chlorotoluene->Nitration HNO3, H2SO4 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene Nitration->2-Chloro-6-nitrotoluene Major Isomer Other Isomers Other Isomers Nitration->Other Isomers Dinitration Dinitration 2-Chloro-6-nitrotoluene->Dinitration Fuming HNO3, H2SO4 This compound This compound Dinitration->this compound Desired Product Isomeric Dinitro Byproducts Isomeric Dinitro Byproducts Dinitration->Isomeric Dinitro Byproducts

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Isomer_Formation Isomer_Formation Low_Yield->Isomer_Formation Over_Nitration Over_Nitration Low_Yield->Over_Nitration Increase_Time_Temp Increase_Time_Temp Incomplete_Reaction->Increase_Time_Temp Optimize_Temp_Addition Optimize_Temp_Addition Isomer_Formation->Optimize_Temp_Addition Reduce_Severity Reduce_Severity Over_Nitration->Reduce_Severity

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Chloro-2-methyl-3,4-dinitrobenzene. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Why is the yield of the target this compound extremely low or undetectable?

Answer: The synthesis of this compound is challenging due to the directing effects of the substituents on the starting material, 2-chlorotoluene. Both the methyl group (-CH₃) and the chloro group (-Cl) are ortho, para-directing. This leads to the formation of a complex mixture of isomers, with the desired 3,4-dinitro isomer often being a minor product.

  • Directing Effects: The methyl group is an activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director. The first nitration of 2-chlorotoluene will predominantly yield a mixture of mononitrated isomers. Subsequent nitration of these intermediates will again be directed to the remaining ortho and para positions, not necessarily favoring the 3,4-disubstituted pattern.

  • Steric Hindrance: The introduction of a nitro group at the C3 position is sterically hindered by the adjacent methyl group at C2 and the chloro group at C1. This steric hindrance makes the formation of the 3,4-dinitro isomer less favorable compared to other isomers where the nitro groups are less crowded.

  • Formation of More Stable Isomers: The electronic and steric environment of the benzene ring in the mononitrated intermediates favors the formation of other dinitro isomers.

Question 2: My reaction has resulted in a complex mixture of products. How can I confirm the presence of this compound and identify the other isomers?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of the components in your product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile isomers and identifying them based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the isomers, and the fractions can be collected for further analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern of the aromatic ring. The specific chemical shifts and coupling constants of the aromatic protons can definitively identify the this compound isomer.

  • Infrared (IR) Spectroscopy: While less definitive for isomer identification, IR spectroscopy can confirm the presence of the nitro functional groups.

Question 3: How can I potentially improve the yield of the this compound isomer?

Answer: Optimizing the reaction conditions is key to influencing the isomer distribution.

  • Control of Reaction Temperature: Lowering the reaction temperature may increase the selectivity for certain isomers, although it will also decrease the overall reaction rate. Conversely, higher temperatures, while increasing the rate, may lead to the formation of more byproducts and dinitration at less sterically hindered positions.

  • Modification of the Nitrating Agent: The composition of the mixed acid (HNO₃/H₂SO₄) can be varied. Using a higher concentration of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), potentially overcoming some of the deactivation by the chloro group. Alternative nitrating agents could also be explored, although these may require significant process development.

  • Reaction Time: Careful monitoring of the reaction progress is crucial. Stopping the reaction at the optimal time can prevent the formation of over-nitrated byproducts.

Question 4: What are the most effective methods for purifying this compound from its isomers?

Answer: The purification of dinitrotoluene isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: If there are significant differences in the melting points and solubilities of the isomers in a particular solvent, fractional crystallization can be an effective, albeit potentially laborious, purification method.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers with different polarities. A systematic evaluation of different solvent systems will be necessary to achieve good separation.

  • Chemical Treatment: In some industrial processes for purifying related compounds like TNT, undesired isomers are removed by reaction with sodium sulfite (sellite) solution.[2] This approach relies on the differential reactivity of the isomers and may be adaptable, but would require specific investigation for this particular mixture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The logical and most common starting material is 2-chlorotoluene.

Q2: What are the typical reagents used for the dinitration of 2-chlorotoluene?

A2: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the electrophilic nitronium ion (NO₂⁺).

Q3: What are the primary challenges in synthesizing the this compound isomer?

A3: The main challenge is controlling the regioselectivity of the electrophilic aromatic substitution. The directing effects of the existing methyl and chloro substituents lead to the formation of multiple isomers, and steric hindrance makes the desired 3,4-substitution pattern unfavorable.

Q4: What are the major isomeric byproducts expected during the dinitration of 2-chlorotoluene?

A4: Based on the directing effects of the methyl and chloro groups, several dinitro isomers are possible. The table below lists the most likely byproducts.

Data Presentation

Table 1: Comparison of Nitration Conditions for Related Compounds

Starting MaterialNitrating AgentTemperatureProductsReference
Chlorobenzene160g HNO₃, 340g H₂SO₄50-55°C, then 95°C1-Chloro-2,4-dinitrobenzene, 1-Chloro-2,6-dinitrobenzene[3]
p-ChlorotolueneExcess HNO₃ in H₂SO₄Varied4-Chloro-2-nitrotoluene, 4-Chloro-3-nitrotoluene[4]

Table 2: Potential Isomeric Byproducts in the Dinitration of 2-Chlorotoluene

Isomer NameChemical Structure
1-Chloro-2-methyl-3,5-dinitrobenzeneClC₁=C(C)C(--INVALID-LINK--[O-])=CC(--INVALID-LINK--[O-])=C1
1-Chloro-2-methyl-3,6-dinitrobenzeneClC₁=C(C)C(--INVALID-LINK--[O-])=CC=C1--INVALID-LINK--[O-]
1-Chloro-2-methyl-4,5-dinitrobenzeneClC₁=CC(C)=C(--INVALID-LINK--[O-])C(--INVALID-LINK--[O-])=C1
1-Chloro-2-methyl-4,6-dinitrobenzeneClC₁=CC(C)=C(--INVALID-LINK--[O-])C=C1--INVALID-LINK--[O-]
1-Chloro-2-methyl-5,6-dinitrobenzeneClC₁=C(C)C=C(--INVALID-LINK--[O-])C(--INVALID-LINK--[O-])=C1

Experimental Protocols

Disclaimer: The following protocol is a hypothetical starting point based on general procedures for the dinitration of similar aromatic compounds. It has not been optimized for the synthesis of this compound and should be performed with caution by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.

Proposed Synthesis of this compound

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully and slowly add 50 mL of concentrated sulfuric acid to an ice bath. Once cooled to 0-5°C, slowly add 25 mL of concentrated nitric acid while maintaining the temperature below 10°C.

  • Reaction: To the cold nitrating mixture, add 0.1 mol of 2-chlorotoluene dropwise via the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully controlled and maintained between 5-10°C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour. Then, slowly allow the reaction to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A solid precipitate or an oily layer should form.

  • Isolation: If a solid precipitate forms, collect it by vacuum filtration. If an oily layer forms, separate it using a separatory funnel. Wash the collected solid or oil with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product will be a mixture of isomers. Further purification will be necessary, starting with recrystallization from a suitable solvent (e.g., ethanol) followed by column chromatography to isolate the desired this compound isomer.

Visualizations

reaction_pathway cluster_start Starting Material cluster_mono Mononitration Products cluster_di Dinitration Products start 2-Chlorotoluene mono1 2-Chloro-1-methyl-3-nitrobenzene start->mono1 HNO₃/H₂SO₄ mono2 2-Chloro-1-methyl-4-nitrobenzene start->mono2 HNO₃/H₂SO₄ mono3 2-Chloro-1-methyl-5-nitrobenzene start->mono3 HNO₃/H₂SO₄ mono4 2-Chloro-1-methyl-6-nitrobenzene start->mono4 HNO₃/H₂SO₄ target This compound mono1->target HNO₃/H₂SO₄ byproduct1 Other Dinitro Isomers mono1->byproduct1 HNO₃/H₂SO₄ mono2->target HNO₃/H₂SO₄ mono2->byproduct1 HNO₃/H₂SO₄ mono3->target HNO₃/H₂SO₄ mono3->byproduct1 HNO₃/H₂SO₄ mono4->target HNO₃/H₂SO₄ mono4->byproduct1 HNO₃/H₂SO₄

Caption: Reaction pathway for the dinitration of 2-chlorotoluene.

troubleshooting_workflow start Start Synthesis check_yield Low or No Yield of Target Isomer? start->check_yield complex_mixture Complex Mixture of Isomers? check_yield->complex_mixture Yes end Successful Synthesis check_yield->end No (Good Yield) analyze Analyze Product Mixture (GC-MS, HPLC, NMR) complex_mixture->analyze Yes complex_mixture->end No (Clean Product) optimize Optimize Reaction Conditions (Temp, Time, Reagents) analyze->optimize purify Purify Product (Crystallization, Chromatography) analyze->purify optimize->start Retry Synthesis purify->end Isolated Product end_fail Re-evaluate Strategy purify->end_fail Cannot Isolate

References

Safe handling and storage of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with 1-Chloro-2-methyl-3,4-dinitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Handling and Personal Protective Equipment (PPE)

  • Question: What are the primary hazards associated with this compound? Answer: this compound is a hazardous substance. It is harmful if swallowed, fatal in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]

  • Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound? Answer: A comprehensive PPE plan is crucial. Always wear protective gloves, protective clothing, and eye/face protection.[1][3] In situations where dust or aerosols may be generated, respiratory protection is required.[1][4] Specifically:

    • Eye/Face Protection: Chemical goggles or a face shield.[3][4][5]

    • Skin Protection: A complete suit protecting against chemicals and gloves.[3][5] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[4][5]

    • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or if dust is generated.[1][5]

  • Question: I am experiencing skin irritation after handling the compound. What should I do? Answer: Immediately wash the affected area with plenty of soap and water.[4] Remove all contaminated clothing and wash it before reuse.[1][3] If skin irritation or a rash occurs, seek medical advice immediately.[1] For severe contact, after washing, cover the skin with an anti-bacterial cream and seek immediate medical attention.[6]

  • Question: What are the best practices for handling this solid compound to minimize exposure? Answer: Always work in a well-ventilated area, preferably under a fume hood.[1] Avoid generating dust.[1] Do not eat, drink, or smoke when using this product.[3][7] Wash your hands thoroughly after handling.[1][3]

Storage

  • Question: How should this compound be stored? Answer: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6] The storage area should be locked up or accessible only to authorized personnel.[1] It is recommended to store it in a separate locked safety storage cabinet or room.[6]

  • Question: Are there any incompatible materials I should avoid storing this compound with? Answer: Yes. Avoid storing it with strong oxidizing agents, strong bases, and ammonia.[8][9] Keep it away from heat, sparks, and open flames.[6]

Emergency Procedures

  • Question: What is the first aid procedure for eye contact? Answer: Immediately rinse the eyes cautiously with plenty of water for several minutes.[1][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1][3] Seek immediate medical attention from an ophthalmologist.[1]

  • Question: What should I do in case of accidental ingestion? Answer: Rinse your mouth with water.[3][4] Do NOT induce vomiting.[3][8] Call a poison center or doctor immediately for treatment advice.[1][3]

  • Question: How should a small spill be handled? Answer: For a small spill, use appropriate tools to carefully collect the spilled solid and place it in a suitable container for waste disposal.[6] Avoid generating dust.[1] Ensure the cleanup area is well-ventilated.

  • Question: What actions should be taken in case of a fire involving this compound? Answer: Use a dry chemical powder, water spray, foam, or carbon dioxide to extinguish the fire.[3][8][10] Do not use a heavy water stream.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[4][9]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₅ClN₂O₄[11]
Molecular Weight216.58 g/mol [11]
Melting Point48 - 50 °C (118 - 122 °F)[1]
Boiling Point315 °C (599 °F)[1][6]
Acute Oral Toxicity (LD50)780 mg/kg (Rat)[6]
Acute Dermal Toxicity (LD50)130 mg/kg (Rabbit)[6]

Experimental Protocols

Standard Handling Protocol

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably with a functioning fume hood. Put on all required PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Dispensing: Carefully weigh the solid compound, avoiding the creation of dust. Use a spatula for transfers. If there is a risk of dust formation, work within a glove box or use a respirator.

  • In Use: Keep the container tightly closed when not in use. Avoid contact with skin and eyes.

  • Post-Handling: Clean the work area thoroughly. Wash hands and any exposed skin with soap and water.

  • Waste Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to institutional and local regulations.

Visualizations

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound start Start: Assess Risks ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe Preparation handling Handling: - Use in well-ventilated area (fume hood) - Avoid dust generation - No eating, drinking, or smoking ppe->handling Proceed to Handling storage Storage: - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials handling->storage After Use spill Emergency: Spill handling->spill If Spill Occurs exposure Emergency: Exposure handling->exposure If Exposure Occurs disposal Waste Disposal: - Labeled hazardous waste container - Follow local regulations handling->disposal Generate Waste end End of Procedure storage->end Secure Storage spill->disposal Clean-up & Dispose exposure->end Seek Medical Attention disposal->end Proper Disposal

Caption: Workflow for safe handling and storage.

References

Technical Support Center: Disposal of 1-Chloro-2-methyl-3,4-dinitrobenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-Chloro-2-methyl-3,4-dinitrobenzene waste.

Frequently Asked Questions (FAQs)

Q1: Can I neutralize or treat this compound waste in my laboratory?

A1: In-laboratory neutralization or degradation of this compound is not recommended without established and validated protocols. This compound is a chlorinated nitroaromatic, a class of chemicals known for their persistence and toxicity. Improper treatment can lead to the generation of equally or more hazardous byproducts and poses a significant safety risk. The standard and required procedure is to manage it as hazardous waste.

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Q3: How should I dispose of waste containing this compound?

A3: All waste containing this compound must be treated as hazardous waste.[2] The recommended procedure is to collect the waste in a designated, properly labeled, and sealed container. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.

Q4: What regulations govern the disposal of this type of waste?

A4: In the United States, the disposal of hazardous waste is primarily regulated under the Resource Conservation and Recovery Act (RCRA).[3] Your institution's EHS department will be responsible for ensuring compliance with all federal, state, and local regulations, including the assignment of appropriate waste codes. Chlorinated nitroaromatic compounds may fall under various RCRA waste codes depending on the specific waste stream.[4][5][6][7]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it, you may clean it up following your laboratory's specific spill response procedures. For larger spills, or if you are unsure, contact your institution's EHS department or emergency response team immediately. For minor spills, you can carefully sweep the solid material into a sealable container.[6] Do not use a standard vacuum cleaner.[6]

Troubleshooting Guide

IssueProbable CauseSolution
Accidental mixing of this compound waste with other waste streams. Improper waste segregation.Immediately notify your supervisor and EHS department. Do not attempt to separate the mixed waste. The entire container will likely need to be treated as hazardous waste corresponding to its most hazardous component.
The designated hazardous waste container is full. Normal accumulation of waste.Do not overfill the container. Securely close the full container and request a new one from your EHS department. Store the full container in a designated satellite accumulation area until it is collected.
Uncertainty about whether a particular waste stream contains this compound. Incomplete experimental records or cross-contamination.Err on the side of caution and treat the waste as if it contains this compound. Label the container accordingly and consult with your EHS department for guidance.

Data on Industrial Treatment of Nitroaromatic Compounds

The following table summarizes the efficiency of various industrial wastewater treatment methods for nitroaromatic compounds. This data illustrates the complexity of treating such chemicals and underscores why in-laboratory treatment is not advisable.

Treatment MethodCompoundInitial Concentration (mg/L)Removal Efficiency (%)Reference
Adsorption on Activated Carbonp-Chloronitrobenzene (p-CNB)Up to 200Varies based on carbon type and conditions[8]
Advanced Oxidation Processes (UV/H₂O₂)TNT Red Water355.4295[9]
Biological Treatmentp-Chloronitrobenzene (p-CNB)High as 200Dependent on microbial strain and conditions[8]

Experimental Protocols

Disclaimer: The following protocol is for the neutralization of a simple inorganic acid and is provided as an example only to illustrate the general principles of a laboratory neutralization procedure. This protocol is NOT to be used for the treatment of this compound waste.

Example Protocol: Neutralization of Dilute Hydrochloric Acid

Objective: To safely neutralize a small quantity of dilute hydrochloric acid for disposal.

Materials:

  • Dilute hydrochloric acid waste

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1M)

  • Large beaker

  • Stir bar and stir plate

  • pH paper or pH meter

  • Personal Protective Equipment (PPE): lab coat, safety goggles, gloves

Procedure:

  • Work in a Fume Hood: Perform the entire procedure in a certified chemical fume hood.[10]

  • Prepare the Neutralizing Agent: Place a large beaker containing a stir bar on a stir plate. Add a volume of water to the beaker.

  • Cool the Beaker: If using a strong base like NaOH, place the beaker in an ice bath to dissipate the heat that will be generated.[10]

  • Slowly Add Acid to Base: While stirring, slowly and carefully add the dilute hydrochloric acid waste to the neutralizing solution.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acid until the pH is between 6 and 8.

  • Dispose: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[10]

Mandatory Visualizations

Disposal_Workflow cluster_researcher Researcher's Responsibility cluster_ehs EHS Department's Responsibility A Generate Waste Containing This compound B Segregate Waste into a Designated, Labeled Container A->B C Store Container in a Satellite Accumulation Area B->C D Request Waste Pickup from EHS C->D E Collect Waste from Laboratory D->E Waste Transfer F Consolidate and Profile Waste E->F G Arrange for Transport by a Licensed Disposal Company F->G Spill_Response A Spill of this compound Occurs B Assess the Situation (Size and Location of Spill) A->B C Is the spill large or are you untrained? B->C D Evacuate Area and Call EHS/ Emergency Response C->D Yes E Don Appropriate PPE C->E No F Contain the Spill with Absorbent Material E->F G Carefully Sweep Solid Material into a Labeled Waste Container F->G H Decontaminate the Area G->H I Dispose of all materials as Hazardous Waste H->I

References

Technical Support Center: Overcoming Poor Reactivity of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor reactivity of 1-Chloro-2-methyl-3,4-dinitrobenzene in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly reactive towards nucleophilic aromatic substitution?

A1: The reduced reactivity of this compound stems from a combination of electronic and steric factors. The methyl group at the ortho position (C2) to the chlorine atom creates significant steric hindrance, impeding the approach of a nucleophile to the site of reaction. While the two nitro groups are electron-withdrawing and activate the aromatic ring for nucleophilic attack, their positioning at C3 (ortho) and C4 (meta) is not as effective for stabilizing the negative charge in the Meisenheimer intermediate compared to a 2,4-dinitro substitution pattern.

Q2: What is the general mechanism for the reaction of this compound with a nucleophile?

A2: The primary mechanism is a two-step addition-elimination process known as Nucleophilic Aromatic Substitution (SNAr). First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the second, typically faster step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored.

Q3: Can I increase the reaction rate by simply increasing the temperature?

A3: While increasing the temperature can enhance the reaction rate, it may also lead to the formation of undesired side products and decomposition of starting materials or products. It is often more effective to employ catalytic methods or other strategies to enhance reactivity under milder conditions.

Q4: Are there alternatives to traditional SNAr for this substrate?

A4: Yes, for sterically hindered and moderately activated aryl chlorides like this compound, transition metal-catalyzed cross-coupling reactions are powerful alternatives. The most common are the Palladium-catalyzed Buchwald-Hartwig amination (for C-N bond formation) and the Copper-catalyzed Ullmann condensation (for C-O and C-S bond formation).[1][2] These methods often provide higher yields and better functional group tolerance under milder conditions.

Troubleshooting Guide

Issue 1: Low or No Conversion to Product
Possible Cause Troubleshooting Step Rationale
Insufficient activation of the substrate While the dinitro substitution provides activation, the steric hindrance from the ortho-methyl group is a major barrier. Consider switching to a more advanced catalytic method.Catalytic cycles of reactions like Buchwald-Hartwig or Ullmann are specifically designed to overcome the high activation energies associated with sterically hindered substrates.[1]
Weak nucleophile Increase the nucleophilicity of your reagent. For amines, consider using a stronger base to generate the more reactive amide. For alcohols and thiols, ensure complete deprotonation to the corresponding alkoxide or thiolate.A more potent nucleophile will more readily attack the electron-deficient aromatic ring.
Inappropriate solvent Use a polar aprotic solvent such as DMSO, DMF, or NMP.These solvents effectively solvate the cation of the nucleophile's salt but poorly solvate the anion, leaving the nucleophile more "naked" and reactive.
Reaction conditions are too mild If not using a catalytic approach, consider microwave-assisted heating.Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar solvent and reactants, often leading to higher yields in shorter reaction times.[3]
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Hydrodehalogenation (replacement of Cl with H) This is a common side reaction in palladium-catalyzed couplings. Optimize the ligand and base combination. Bulky, electron-rich phosphine ligands can suppress this side reaction.[1]β-hydride elimination from the palladium-amido complex is a competing pathway that leads to hydrodehalogenation. The choice of ligand influences the rate of reductive elimination versus β-hydride elimination.
Formation of biaryl ethers (in Ullmann reactions) Use a ligand such as N,N-dimethylglycine or a phenanthroline derivative to promote the desired C-O or C-S coupling.[4][5]The ligand choice is critical in Ullmann condensations to prevent side reactions and facilitate the desired coupling.
Reaction with solvent If using a nucleophilic solvent (e.g., alcohol) with a strong base, the solvent can compete with the intended nucleophile. Switch to a non-nucleophilic polar aprotic solvent.Solvents like methanol or ethanol can be deprotonated by a strong base and act as nucleophiles.

Data Presentation: Comparison of Reaction Conditions

The following tables provide a summary of typical conditions and expected outcomes for the reaction of sterically hindered aryl chlorides with various nucleophiles, which can be extrapolated to this compound.

Table 1: Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / RuPhosNaOtBuToluene80-11075-95[6]
Pd(OAc)₂ / BrettPhosK₃PO₄tert-Amyl alcohol10080-98[7]
Pd-PEPPSI-IPrNaOtBuDioxane10070-90[8]

Table 2: Ullmann Condensation for C-O Bond Formation with Hindered Aryl Chlorides

Copper SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
CuIN,N-DimethylglycineCs₂CO₃Dioxane90-11070-90[4][5]
CuI1,10-PhenanthrolineK₂CO₃Toluene11065-85[2]
CuO nanoparticlesNoneKOHDMSO10060-80[9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation of this compound with a Phenol

This protocol is a general guideline and may require optimization for specific phenols.

  • Reaction Setup: In a round-bottom flask, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., N,N-dimethylglycine, 20-30 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the phenol (1.5 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., dioxane or toluene, to make a 0.5-1.0 M solution).

  • Reaction Execution: Heat the reaction mixture with stirring at the desired temperature (typically 90-120 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_snar SNAr Troubleshooting cluster_catalytic Catalytic Reaction Troubleshooting start Low or No Reactivity with This compound check_method Are you using a catalytic method? start->check_method snar_issues Troubleshoot SNAr check_method->snar_issues No catalytic_issues Troubleshoot Catalytic Reaction check_method->catalytic_issues Yes snar_nucleophile Is the nucleophile strong enough? (e.g., alkoxide, amide) snar_issues->snar_nucleophile catalyst_choice Is the catalyst/ligand appropriate for a sterically hindered substrate? (e.g., Buchwald or Ullmann ligands) catalytic_issues->catalyst_choice snar_nucleophile->snar_issues No, strengthen it snar_solvent Is the solvent polar aprotic? (e.g., DMSO, DMF) snar_nucleophile->snar_solvent Yes snar_solvent->snar_issues No, change it snar_temp Have you tried microwave heating? snar_solvent->snar_temp Yes snar_temp->snar_issues No, try it consider_catalysis Consider switching to a catalytic method snar_temp->consider_catalysis Yes catalyst_choice->catalytic_issues No, change it base_choice Is the base appropriate? (e.g., NaOtBu, Cs2CO3) catalyst_choice->base_choice Yes base_choice->catalytic_issues No, change it inert_atmosphere Is the reaction under inert atmosphere? base_choice->inert_atmosphere Yes inert_atmosphere->catalytic_issues No, ensure it optimize_conditions Optimize temperature, concentration, and time inert_atmosphere->optimize_conditions Yes

Caption: A troubleshooting workflow for addressing poor reactivity.

Experimental_Workflow cluster_snar SNAr Protocol cluster_buchwald Buchwald-Hartwig Protocol cluster_ullmann Ullmann Protocol start Select Reaction Type snar Standard SNAr start->snar buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann snar_reagents Combine substrate, nucleophile, and strong base in polar aprotic solvent snar->snar_reagents buchwald_setup Combine Pd precatalyst, ligand, base, substrate, and amine buchwald->buchwald_setup ullmann_setup Combine Cu catalyst, ligand, base, substrate, and nucleophile ullmann->ullmann_setup snar_heat Heat (conventional or microwave) snar_reagents->snar_heat snar_workup Aqueous workup and extraction snar_heat->snar_workup snar_purify Column chromatography snar_workup->snar_purify buchwald_solvent Add anhydrous, degassed solvent buchwald_setup->buchwald_solvent buchwald_heat Heat under inert atmosphere buchwald_solvent->buchwald_heat buchwald_workup Filter through celite, then aqueous workup buchwald_heat->buchwald_workup buchwald_purify Column chromatography buchwald_workup->buchwald_purify ullmann_solvent Add solvent ullmann_setup->ullmann_solvent ullmann_heat Heat under inert atmosphere ullmann_solvent->ullmann_heat ullmann_workup Aqueous workup and extraction ullmann_heat->ullmann_workup ullmann_purify Column chromatography ullmann_workup->ullmann_purify

Caption: General experimental workflows for different reaction types.

References

Technical Support Center: Optimizing Substitutions on 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions on 1-Chloro-2-methyl-3,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for substitution reactions on this compound?

A1: Substitution reactions on this substrate proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of two strong electron-withdrawing nitro groups ortho and para to the chlorine atom activates the aromatic ring for this nucleophilic attack and stabilizes the negative charge of the intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Q2: How does the 2-methyl group affect the reactivity of this compound compared to 1-Chloro-3,4-dinitrobenzene?

A2: The ortho-methyl group introduces steric hindrance around the reaction center. This can slow down the rate of nucleophilic attack compared to an un-substituted analogue. The steric bulk of both the incoming nucleophile and the methyl group can make the formation of the Meisenheimer complex more challenging, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve good conversion.

Q3: What types of nucleophiles can be used for substitution on this substrate?

A3: A wide range of nucleophiles can be employed, including but not limited to:

  • N-nucleophiles: Primary and secondary aliphatic and aromatic amines, hydrazines, ammonia, and azides.

  • O-nucleophiles: Alkoxides, phenoxides, and hydroxides.

  • S-nucleophiles: Thiolates.

The choice of nucleophile will depend on the desired product. Stronger, less sterically hindered nucleophiles will generally react more readily.

Q4: What are suitable solvents for these reactions?

A4: The choice of solvent is crucial for the success of SNAr reactions.

  • Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are often excellent choices as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.

  • Alcohols like ethanol or methanol can also be used, especially when reacting with alkoxides, but they can also act as competing nucleophiles.

  • Non-polar solvents are generally not suitable for SNAr reactions.

Q5: Are there any common side reactions to be aware of?

A5: Yes, potential side reactions include:

  • Reaction with the solvent: If a protic solvent like an alcohol is used at elevated temperatures, it may compete with the intended nucleophile.

  • Di-substitution: While less common, under harsh conditions, a second nitro group could potentially be displaced, although this is generally unfavorable.

  • Decomposition: At very high temperatures, decomposition of the starting material or product can occur.

  • Reactions with the nitro groups: Strong reducing agents can reduce the nitro groups.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated substrate.1. Confirm the presence of the two nitro groups.
2. Steric hindrance from the 2-methyl group.2a. Increase reaction temperature and/or time.
2b. Use a less sterically hindered nucleophile if possible.
2c. Consider using a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate an alcohol).
3. Poor nucleophile.3. Use a stronger nucleophile or increase its concentration.
4. Inappropriate solvent.4. Switch to a polar aprotic solvent like DMSO or DMF.
5. Deactivated nucleophile.5. Ensure the nucleophile is not protonated by an acidic species in the reaction mixture. Consider adding a non-nucleophilic base to scavenge protons.
Formation of Multiple Products 1. Competing nucleophiles.1. If using an alcohol as a solvent, switch to a non-nucleophilic polar aprotic solvent.
2. Side reactions with nitro groups.2. Avoid harsh reducing conditions.
3. Impure starting materials.3. Purify the starting this compound and the nucleophile before use.
Product Decomposition 1. Excessive reaction temperature.1. Lower the reaction temperature and monitor the reaction progress over a longer period.
2. Product instability under reaction conditions.2. If the product is base-sensitive, consider using a milder base or neutralizing the reaction mixture promptly upon completion.

Experimental Protocols (Examples)

Note: These are generalized protocols and may require optimization for specific nucleophiles and scales. The steric hindrance of the 2-methyl group may necessitate higher temperatures or longer reaction times than for analogous reactions with 1-chloro-2,4-dinitrobenzene.

Example 1: Synthesis of N-aryl-2-methyl-3,4-dinitroaniline

Reactants:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Solvent: Ethanol or DMF

  • Base (optional): Sodium or Potassium Carbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the substituted aniline (1.1 - 1.5 eq).

  • If using a base, add sodium or potassium carbonate (1.5 - 2.0 eq). The base acts as an acid scavenger for the HCl generated.

  • Heat the reaction mixture to reflux (for ethanol) or a suitable temperature (e.g., 80-120 °C for DMF) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Example 2: Synthesis of a 2-methyl-3,4-dinitrophenyl ether

Reactants:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Strong Base (e.g., Sodium Hydride, Sodium Metal)

  • Solvent: Anhydrous THF or the corresponding alcohol

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol (as solvent or in THF).

  • Carefully add the strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C to generate the alkoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: General Reaction Conditions for SNAr on this compound (Illustrative)
NucleophileSolventBaseTemperature (°C)Reaction Time (h)Typical Yield Range (%)
Primary AmineEthanolK₂CO₃Reflux4 - 2460 - 90
Secondary AmineDMFEt₃N80 - 1206 - 4850 - 85
AlkoxideCorresponding Alcohol/THFNaH25 - 602 - 1270 - 95
PhenoxideDMSOK₂CO₃100 - 14012 - 4855 - 80

Note: These are estimated ranges and will vary depending on the specific nucleophile and reaction scale.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-Chloro-2-methyl- 3,4-dinitrobenzene in Solvent C Combine Reactants (often dropwise at 0°C) A->C B Prepare Nucleophile Solution (e.g., generate alkoxide) B->C D Stir at appropriate Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Purification (Chromatography/Recrystallization) H->I

Caption: General experimental workflow for SNAr reactions.

troubleshooting_logic start Low Conversion? temp_time Increase Temperature/Time start->temp_time Yes side_products Multiple Products? start->side_products No nucleophile Use Stronger/ Less Hindered Nucleophile temp_time->nucleophile solvent Switch to Polar Aprotic Solvent (DMSO, DMF) nucleophile->solvent purify Purify Starting Materials side_products->purify Yes decomposition Decomposition? side_products->decomposition No solvent_compete Change to Aprotic Solvent purify->solvent_compete lower_temp Lower Reaction Temperature decomposition->lower_temp Yes

Caption: Troubleshooting decision tree for SNAr reactions.

Technical Support Center: Analysis of 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-methyl-3,4-dinitrobenzene. The information is designed to help identify and resolve issues related to impurity detection and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound samples typically originate from the synthesis process. The most common synthetic route involves the nitration of 2-chloro-1-methylbenzene (o-chlorotoluene). Based on this, the likely impurities include:

  • Positional Isomers: Nitration of o-chlorotoluene can lead to the formation of various dinitro isomers. The directing effects of the chloro and methyl groups influence the position of the nitro groups on the benzene ring.[1][2][3]

  • Mononitrated Precursors: Incomplete nitration can result in residual mononitrated chlorotoluene isomers.

  • Starting Materials: Unreacted 2-chloro-1-methylbenzene may be present.

  • Reagents and Solvents: Traces of reagents used in the synthesis, such as nitric acid, sulfuric acid, and any solvents, may remain.[4][5]

  • Degradation Products: The compound may degrade under certain storage conditions, leading to other related substances.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying non-volatile organic impurities, such as positional isomers and other related substances.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and unreacted starting materials.[7] The mass spectrometer allows for the identification of unknown peaks based on their fragmentation patterns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main component and its impurities. Different isomers will exhibit distinct chemical shifts and coupling patterns.[9][10]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Peak Tailing for the Main Peak or Impurity Peaks

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Residual Silanols Operate at a lower pH to ensure full protonation of residual silanol groups on the column.[11] However, ensure the pH is within the stable range for your column.
Column Overload Reduce the sample concentration or injection volume.[12][13] If the peak shape improves, overload was the likely issue.
Column Contamination or Bed Deformation Reverse and flush the column with a strong solvent.[11] If pressure is high and performance does not improve, the column may need replacement. Using a guard column can prevent this.[14]
Co-eluting Impurity A hidden impurity under the main peak can cause tailing.[12] Modify the mobile phase composition or gradient to try and resolve the two peaks.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is correctly prepared and buffered to maintain consistent ionization of the analyte.[15]

Logical Flow for Troubleshooting HPLC Peak Tailing:

HPLC_Troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Peak Shape Improves? (Yes/No) check_overload->overload_resolved overload_yes Issue: Column Overload Solution: Optimize Sample Load overload_resolved->overload_yes Yes check_column Inspect Column Performance (Age, Pressure) overload_resolved->check_column No flush_column Reverse and Flush Column check_column->flush_column column_resolved Peak Shape Improves? (Yes/No) flush_column->column_resolved column_yes Issue: Column Contamination Solution: Regular Flushing/Guard Column column_resolved->column_yes Yes replace_column Replace Column column_resolved->replace_column No check_method Modify Mobile Phase/ Gradient replace_column->check_method method_resolved Peak Shape Improves? (Yes/No) check_method->method_resolved method_yes Issue: Co-elution Solution: Re-optimize Method method_resolved->method_yes Yes end Consult Instrument Specialist method_resolved->end No

Caption: Troubleshooting workflow for HPLC peak tailing.
GC-MS Analysis Troubleshooting

Issue: Poor Sensitivity or No Peaks Detected for Known Impurities

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Use a deactivated inlet liner. Condition the column at a high temperature (within its limits) to remove active sites.[16]
Column Contamination High-boiling residues from previous injections can mask active sites or trap analytes.[17] Bake out the column or trim the front end of the column.
Incorrect Injection Parameters Optimize the injector temperature and split ratio. For trace analysis, a splitless injection may be necessary.
Ion Source Contamination The MS ion source can become contaminated over time, leading to reduced sensitivity. Follow the manufacturer's procedure for cleaning the ion source.
Analyte Degradation Some nitroaromatic compounds can be thermally labile. Ensure the injector and transfer line temperatures are not excessively high.

Logical Flow for Troubleshooting GC-MS Sensitivity Issues:

GCMS_Troubleshooting start Poor GC-MS Sensitivity check_injection Verify Injection Technique and Parameters start->check_injection injection_ok Parameters Correct? (Yes/No) check_injection->injection_ok injection_no Adjust Injector Temp/ Split Ratio injection_ok->injection_no No check_column_health Assess Column Condition (History, Bleed) injection_ok->check_column_health Yes injection_no->start condition_column Bake Out / Trim Column check_column_health->condition_column column_ok Sensitivity Improves? (Yes/No) condition_column->column_ok column_yes Issue: Column Contamination Solution: Regular Maintenance column_ok->column_yes Yes clean_source Clean MS Ion Source column_ok->clean_source No source_ok Sensitivity Improves? (Yes/No) clean_source->source_ok source_yes Issue: Contaminated Source Solution: Regular Cleaning source_ok->source_yes Yes end Consult Service Engineer source_ok->end No

Caption: Troubleshooting workflow for poor GC-MS sensitivity.

Experimental Protocols

Model HPLC-UV Method for Impurity Profiling

This is a general starting method that should be optimized and validated for your specific application.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL
Model GC-MS Method for Volatile Impurity Analysis

This method is suitable for identifying residual solvents and starting materials.

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1) or Splitless for trace analysis
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 35 - 450 amu
Sample Preparation Dissolve sample in Dichloromethane to a concentration of 1 mg/mL

Data Presentation

Table of Potential Positional Isomers

The following table lists potential positional isomers of this compound that could be formed during synthesis. Their separation would be critical in an HPLC method.

Impurity NameMolecular FormulaMolecular Weight
1-Chloro-2-methyl-3,5-dinitrobenzeneC7H5ClN2O4216.58
1-Chloro-2-methyl-4,5-dinitrobenzeneC7H5ClN2O4216.58
1-Chloro-2-methyl-4,6-dinitrobenzeneC7H5ClN2O4216.58
2-Chloro-1-methyl-3,4-dinitrobenzeneC7H5ClN2O4216.58
2-Chloro-1-methyl-3,5-dinitrobenzeneC7H5ClN2O4216.58
Representative HPLC Impurity Profile Data

The following table shows a hypothetical, but typical, impurity profile for a batch of this compound.

Peak IDRetention Time (min)Area %Identification
14.20.08Unknown
28.90.151-Chloro-2-methyl-3,5-dinitrobenzene (Isomer A)
310.199.5This compound
411.50.221-Chloro-2-methyl-4,6-dinitrobenzene (Isomer B)
513.80.05Unknown

References

Technical Support Center: Safe Handling of Dinitrobenzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the selection, use, and maintenance of personal protective equipment (PPE) for handling dinitrobenzene compounds. Dinitrobenzene and its derivatives are highly toxic and can be readily absorbed through the skin, making stringent safety protocols paramount. This resource offers troubleshooting advice and answers to frequently asked questions to ensure your safety during experiments.

Section 1: Personal Protective Equipment (PPE) Selection

Proper PPE is the most critical barrier between you and the hazardous properties of dinitrobenzene. The following recommendations are based on established safety guidelines and chemical resistance data.

Glove Selection

Question: What type of gloves should I use when handling dinitrobenzene?

Answer: Standard disposable nitrile gloves are not sufficient for prolonged contact with dinitrobenzene. Due to its aggressive nature as an aromatic nitro compound, specialized glove materials are required. The choice of glove should be based on the specific dinitrobenzene compound, the solvent system used, and the duration of the task.[1][2]

Quantitative Glove Performance Data

The following table summarizes the breakthrough times (the time it takes for the chemical to permeate the glove material) for various glove types when exposed to dinitrobenzene. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves you are using.[3][4][5][6]

Glove MaterialThicknessDinitrobenzene IsomerBreakthrough Time (minutes)Permeation RateRating
Butyl Rubber 13 mil (0.33 mm)m-Dinitrobenzene> 480Not ReportedExcellent
Viton® 12 mil (0.30 mm)Aromatic Nitro Compounds> 480Not ReportedExcellent
Silver Shield®/4H® 2.7 mil (0.07 mm)Dinitrobenzene> 480Not ReportedExcellent
Nitrile (Unsupported) Not SpecifiedDichlorobenzenes< 60Not ReportedNot Recommended for prolonged contact

Note: This data is a guideline. Actual breakthrough times can vary based on factors such as temperature, glove thickness, and the specific formulation of the dinitrobenzene compound and solvent.[7] Always inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking, before and during use.

Respiratory Protection

Question: When is respiratory protection necessary, and what type of respirator should I use?

Answer: Respiratory protection is required when there is a potential for inhaling dinitrobenzene dust or vapors, especially when working outside of a certified chemical fume hood.[1][8]

Respirator Selection Guide

Exposure ScenarioRecommended Respirator Type
Weighing or handling powder outside of a fume hoodA full-facepiece respirator with P100 (HEPA) filters.
Operations that may generate vapors (e.g., heating)A full-facepiece respirator with combination organic vapor/P100 cartridges.
Emergency situations (e.g., large spill)A self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode.[9]

Important: All users of tight-fitting respirators must be medically cleared and pass a fit test annually as per OSHA regulations (29 CFR 1910.134).[8]

Eye and Face Protection

Question: What is the appropriate eye and face protection for working with dinitrobenzene?

Answer: Chemical splash goggles are mandatory whenever handling dinitrobenzene compounds. For tasks with a higher risk of splashing or explosion, a face shield should be worn in addition to chemical splash goggles.[10]

Protective Clothing

Question: What type of lab coat or protective suit is needed?

Answer: A chemically resistant lab coat or apron made of materials like neoprene or PVC should be worn over your regular clothing.[1] For large-scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary. Ensure that your protective clothing has tight-fitting cuffs to prevent chemicals from entering.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter while using PPE with dinitrobenzene compounds.

Glove-Related Issues

Question: I noticed my gloves are swelling/discoloring while working with a dinitrobenzene solution. What should I do?

Answer: Immediately stop your work, remove the gloves carefully, and wash your hands thoroughly with soap and water. These are signs of glove degradation, meaning the chemical is breaking down the glove material and permeation is likely occurring. Dispose of the contaminated gloves as hazardous waste and select a more resistant glove material for the task.

Question: What should I do if my glove tears or is punctured during an experiment?

Answer:

  • Immediately move away from the hazardous material.

  • Carefully remove the damaged glove, avoiding contact with your skin.

  • Thoroughly wash your hands with soap and water for at least 15 minutes.

  • If skin contact is suspected, follow the first aid procedures outlined in the Safety Data Sheet (SDS) and seek medical attention.[11]

  • Dispose of the contaminated glove as hazardous waste.

  • Before resuming work, double-glove with a fresh pair of appropriate gloves.

Respirator-Related Issues

Question: I can smell a chemical odor while wearing my respirator. What does this mean and what should I do?

Answer: Smelling a chemical while wearing a respirator is a sign that the respirator is not providing adequate protection. This could be due to several reasons:

  • Improper Fit: The respirator is not forming a tight seal with your face.

  • Cartridge Saturation: The chemical adsorbent in the cartridges is used up.

  • Incorrect Cartridge: The cartridge is not appropriate for the chemical you are using.

Immediate Actions:

  • Leave the contaminated area immediately.

  • Go to a safe, well-ventilated area.

  • Remove the respirator.

  • Do not re-enter the contaminated area until the issue is resolved.

Troubleshooting Steps:

  • Check the Fit: Perform a user seal check (positive and negative pressure checks) to ensure a tight seal. If you have facial hair, it will interfere with the seal, and you may need a powered air-purifying respirator (PAPR).

  • Replace Cartridges: If the fit is good, the cartridges may be saturated. Replace them with a new, unopened pair.

  • Verify Cartridge Type: Ensure you are using the correct cartridges for organic vapors and particulates.

Logical Flow for Troubleshooting Respirator Odor Detection

start Chemical odor detected while wearing respirator action1 Immediately leave the contaminated area start->action1 action2 Go to a safe, well-ventilated area and remove the respirator action1->action2 decision1 Is the respirator fit correct? (Perform user seal check) action2->decision1 action3 Readjust straps and re-check seal. Consider a different size/model if a good seal cannot be achieved. decision1->action3 No decision2 Are the cartridges saturated or expired? decision1->decision2 Yes action3->decision1 action4 Replace with new, appropriate cartridges. decision2->action4 Yes decision3 Is the correct cartridge type being used for dinitrobenzene? decision2->decision3 No end_good Problem resolved. You may safely return to work. action4->end_good action5 Consult SDS and select the correct cartridges. decision3->action5 No end_bad If odor is still detected, do not re-enter the area and consult with EH&S. decision3->end_bad Yes action5->end_good

Figure 1: Troubleshooting chemical odor detection with a respirator.

Section 3: FAQs

Q1: Can I reuse my gloves after handling dinitrobenzene?

A1: No. Gloves used for handling dinitrobenzene should be considered single-use. Once contaminated, they should be carefully removed and disposed of as hazardous waste. Attempting to decontaminate and reuse gloves can lead to unseen degradation and potential exposure.[12]

Q2: What is the proper procedure for removing contaminated PPE?

A2: The principle is to remove PPE in an order that prevents cross-contamination. A general procedure is as follows:

  • Decontaminate outer gloves: If grossly contaminated, wipe down outer gloves with a suitable solvent (e.g., isopropanol) and then soap and water, if safe to do so.

  • Remove outer gloves.

  • Remove lab coat or suit: Roll it outwards and away from your body.

  • Remove face shield and goggles.

  • Remove inner gloves.

  • Remove respirator: This should be the last item to be removed.

  • Wash hands and face thoroughly.

PPE Doffing (Removal) Workflow

start Begin PPE Removal step1 Decontaminate and remove outer gloves start->step1 step2 Remove chemical-resistant apron or suit step1->step2 step3 Remove face shield and/or goggles step2->step3 step4 Remove inner gloves step3->step4 step5 Remove respirator step4->step5 step6 Wash hands and face thoroughly step5->step6 end PPE Removal Complete step6->end

Figure 2: General workflow for removing contaminated PPE.

Q3: What are the signs and symptoms of dinitrobenzene exposure I should be aware of, even when wearing PPE?

A3: Dinitrobenzene can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Symptoms can be delayed and may include:

  • Headache, dizziness, and nausea

  • Fatigue and weakness

  • A bluish discoloration of the skin, lips, and nail beds (cyanosis)

  • Rapid heart rate and shortness of breath

If you experience any of these symptoms, even if you believe your PPE was effective, leave the area immediately, seek fresh air, and get medical attention. Inform your supervisor and medical personnel about the potential exposure to dinitrobenzene.[1][13]

Q4: How should I decontaminate my reusable PPE, like my full-facepiece respirator?

A4: Reusable PPE must be decontaminated after each use.

  • Respirator: Disassemble the respirator and wash the facepiece with a mild detergent and warm water. Rinse thoroughly and allow to air dry in a clean area. Store in a sealed bag to prevent contamination. Do not wash the cartridges.

  • Face Shield and Goggles: Clean with soap and water, then sanitize with a mild disinfectant.

Always follow the manufacturer's instructions for cleaning and maintenance of your specific PPE.

Section 4: Experimental Protocols

Glove Permeation Testing (Based on ASTM F739)

This protocol outlines the general procedure for determining the resistance of a protective clothing material to permeation by a hazardous liquid chemical under conditions of continuous contact.

Methodology:

  • A specimen of the glove material is clamped between two chambers of a permeation test cell.

  • The outer surface of the glove material is exposed to the dinitrobenzene solution (the challenge chemical).

  • A collection medium (gas or liquid) is circulated on the other side of the material (the inner surface).

  • The collection medium is continuously monitored for the presence of the challenge chemical that has permeated the material.

  • The time from the initial contact of the chemical with the glove material until the chemical is detected in the collection medium is the breakthrough time.

  • The rate at which the chemical permeates the material is also measured.

Experimental Workflow for Glove Permeation Testing

start Start prep Prepare permeation test cell and glove specimen start->prep expose Expose outer surface of glove to dinitrobenzene solution prep->expose circulate Circulate collection medium on inner surface expose->circulate monitor Continuously monitor collection medium for chemical presence circulate->monitor detect Chemical Detected? monitor->detect detect->monitor No record_bt Record Breakthrough Time (BT) detect->record_bt Yes measure_pr Measure Permeation Rate (PR) record_bt->measure_pr end End Test measure_pr->end

Figure 3: Workflow for ASTM F739 glove permeation testing.
Qualitative Respirator Fit Testing (QLFT)

This is a pass/fail test that relies on the user's sense of taste or smell to detect leakage into the respirator facepiece. The following is a general outline for the saccharin or Bitrex® methods.

Methodology:

  • Sensitivity Test: The user, without wearing the respirator, is tested to ensure they can detect the test agent at a low concentration.

  • Respirator Donning: The user dons the respirator and performs a user seal check.

  • Fit Test: A hood is placed over the user's head, and the test agent is sprayed into the hood while the user performs a series of exercises (e.g., normal breathing, deep breathing, turning head side to side, talking).

  • Pass/Fail: If the user does not detect the test agent during the exercises, the fit test is passed. If the test agent is detected, the fit is unacceptable, and the user must be retested with a different respirator.

This technical support center is intended as a guide. Always refer to the specific Safety Data Sheets (SDS) for the dinitrobenzene compounds you are using and consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and training.

References

Technical Support Center: Reactions Involving 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 1-Chloro-2-methyl-3,4-dinitrobenzene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general purpose of quenching a reaction involving this compound?

A1: Quenching serves two primary purposes. First, it rapidly stops the chemical reaction, preventing the formation of byproducts and ensuring the desired product is obtained. Second, for highly exothermic reactions, quenching helps to control the temperature and prevent a runaway reaction.

Q2: What are the common quenching agents for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A2: The most common and effective quenching agent is cold water or a mixture of ice and water. This not only stops the reaction but also helps to precipitate the organic product, which often has low solubility in aqueous solutions. For reactions involving basic nucleophiles like amines, a dilute aqueous acid solution (e.g., 1M HCl) can be used to neutralize the excess base and protonate the product, aiding in its isolation.

Q3: My product is not precipitating out of the solution after quenching with water. What should I do?

A3: If your product does not precipitate, it is likely soluble in the reaction solvent or the aqueous mixture. In this case, you should perform a liquid-liquid extraction. Use a water-immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product from the aqueous layer. The organic extracts can then be combined, washed, dried, and concentrated to isolate the product.

Q4: After quenching and extraction, my organic layer has a persistent color. How can I remove it?

A4: Colored impurities are common in reactions with dinitroaromatic compounds. Washing the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite, can sometimes help to decolorize the solution. Additionally, purification by column chromatography or recrystallization is often necessary to obtain a pure, colorless, or pale-yellow product.

Q5: Are there any specific safety precautions I should take when working with this compound and its reactions?

A5: Yes. This compound is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions with dinitroaromatic compounds can be energetic, so it is crucial to control the reaction temperature and add reagents slowly.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction does not go to completion. Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Formation of multiple products (spots on TLC). Side reactions, such as reaction at other positions or decomposition.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air-sensitive. Lowering the reaction temperature may also improve selectivity.
Low yield of the desired product. Incomplete reaction, product loss during work-up, or degradation of the product.Optimize the reaction conditions (time, temperature, solvent). During work-up, ensure complete extraction of the product by performing multiple extractions. Avoid overly acidic or basic conditions during washing if your product is sensitive.
Difficulty in removing the solvent after extraction. Use of a high-boiling point solvent.If possible, choose a lower-boiling point solvent for the reaction and extraction. If a high-boiling solvent is necessary, use a rotary evaporator under high vacuum, and if needed, a high-vacuum pump to remove the final traces.
Product is an oil and does not solidify. The product may have a low melting point or be impure.Try to purify the oil using column chromatography. If the product is pure, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Representative Experimental Protocol: Synthesis of N-Aryl-2-methyl-3,4-dinitroaniline

This protocol describes a typical nucleophilic aromatic substitution reaction between this compound and an aniline derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methylaniline)

  • Ethanol (or another suitable solvent like DMF or DMSO)

  • Triethylamine (or another non-nucleophilic base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted aniline (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water. A precipitate of the crude product may form.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, transfer the quenched reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution of various dinitrochlorobenzene derivatives with amines, which can be used as a reference for reactions with this compound.

Substrate Nucleophile Solvent Temperature (°C) Reaction Time (h) Yield (%)
1-Chloro-2,4-dinitrobenzeneAnilineToluene4024~70
1-Chloro-2,4-dinitrobenzenePiperidineEthanol252>95
1-Chloro-2,4-dinitrobenzeneHydrazineMethanolRoom Temp1~80
4-Chloro-3,5-dinitrobenzotrifluorideAnilineMethanolRoom Temp0.5 - 0.7585-95

Note: This data is compiled from various sources on related compounds and should be used as a general guideline. Actual results with this compound may vary.

Mandatory Visualization

Experimental Workflow for Quenching and Work-up

experimental_workflow start Reaction Mixture (this compound + Nucleophile) quench Quench with Ice/Water start->quench precipitate_check Precipitate Forms? quench->precipitate_check filtration Vacuum Filtration Wash with Cold Water precipitate_check->filtration Yes extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) precipitate_check->extraction No purify Purification (Recrystallization or Chromatography) filtration->purify wash_bicarb Wash with Sat. NaHCO3 (aq) extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate concentrate->purify product Pure Product purify->product

Caption: A flowchart of the quenching and work-up procedure.

Decision Tree for Troubleshooting Product Isolation

troubleshooting_workflow start After Quenching no_precipitate No Precipitate Forms start->no_precipitate oily_product Product is an Oil start->oily_product After Extraction/Concentration colored_product Product is Colored start->colored_product After Isolation extract Perform Liquid-Liquid Extraction no_precipitate->extract Yes chromatography Purify by Column Chromatography oily_product->chromatography Yes recrystallize Attempt Recrystallization colored_product->recrystallize General wash_reducing Wash with Mild Reducing Agent colored_product->wash_reducing In Solution charcoal Treat with Activated Charcoal during Recrystallization colored_product->charcoal Solid

Caption: A decision tree for common product isolation issues.

Validation & Comparative

Reactivity Face-Off: 1-Chloro-2-methyl-3,4-dinitrobenzene vs. 1-Chloro-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the realm of organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and other advanced materials, the reactivity of aryl halides is a cornerstone of molecular design. This guide provides a detailed comparison of the reactivity of two closely related activated aryl chlorides, 1-Chloro-2-methyl-3,4-dinitrobenzene and 1-Chloro-2,4-dinitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity profiles is crucial for optimizing reaction conditions and predicting product outcomes.

Executive Summary

This guide establishes that 1-Chloro-2,4-dinitrobenzene is significantly more reactive towards nucleophilic aromatic substitution than this compound . This difference in reactivity is primarily attributed to the electronic and steric effects imparted by the additional methyl group on the benzene ring of this compound. The electron-donating nature of the methyl group deactivates the aromatic ring towards nucleophilic attack, while its position ortho to the chlorine atom introduces steric hindrance, further impeding the approach of the nucleophile.

While extensive quantitative data for the reactivity of 1-Chloro-2,4-dinitrobenzene is available, direct experimental data for this compound is scarce in the reviewed literature. Therefore, the comparison for the latter is based on well-established principles of physical organic chemistry.

Data Presentation: A Comparative Overview

The following table summarizes the key properties and expected reactivity of the two compounds. The kinetic data for 1-Chloro-2,4-dinitrobenzene is provided for its reaction with piperidine, a common nucleophile used in such studies.

Parameter1-Chloro-2,4-dinitrobenzeneThis compound
Molecular Formula C₆H₃ClN₂O₄C₇H₅ClN₂O₄
Molecular Weight 202.55 g/mol 216.58 g/mol
Structure
Electronic Effects of Substituents Two strongly electron-withdrawing nitro groups (-NO₂) at positions ortho and para to the chlorine.Two strongly electron-withdrawing nitro groups (-NO₂) and one electron-donating methyl group (-CH₃) ortho to the chlorine.
Steric Effects Minimal steric hindrance at the reaction center.Significant steric hindrance from the ortho-methyl group.
Predicted Reactivity in SNAr HighLow
Experimental Rate Constant (k) with Piperidine in Ethanol at 25°C ~1.13 L mol⁻¹ min⁻¹[1]Not available in reviewed literature (expected to be significantly lower)

Unpacking the Reactivity Puzzle: Electronic and Steric Effects

The disparity in reactivity between these two molecules can be rationalized by considering the fundamental principles governing SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.

G cluster_0 1-Chloro-2,4-dinitrobenzene cluster_1 This compound High_Reactivity High Reactivity EDG_Absent No Electron-Donating Group Minimal_Steric_Hindrance Minimal Steric Hindrance Stable_Intermediate Stable Meisenheimer Complex Low_Reactivity Low Reactivity EDG_Present Electron-Donating Methyl Group Significant_Steric_Hindrance Ortho-Methyl Group Steric Hindrance Unstable_Intermediate Less Stable Meisenheimer Complex Factors Key Factors Affecting Reactivity

Electronic Effects

The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), is essential for activating an aromatic ring towards nucleophilic attack. These groups delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. In 1-Chloro-2,4-dinitrobenzene, the nitro groups are positioned at the ortho and para positions relative to the chlorine atom, which is optimal for this stabilizing effect.

In contrast, this compound possesses an additional methyl group (-CH₃). The methyl group is an electron-donating group (EDG) through an inductive effect.[2] This electron-donating nature counteracts the electron-withdrawing effect of the nitro groups, making the aromatic ring less electron-deficient and thus less susceptible to nucleophilic attack. This leads to a destabilization of the Meisenheimer complex and a higher activation energy for the reaction.

Steric Effects

The spatial arrangement of substituents around the reaction center also plays a critical role. In 1-Chloro-2,4-dinitrobenzene, the positions ortho to the chlorine are occupied by a nitro group and a hydrogen atom, presenting minimal steric bulk. This allows for the facile approach of a nucleophile to the carbon atom bearing the chlorine.

However, in this compound, the methyl group is located at the ortho position. Its larger size compared to a hydrogen atom creates significant steric hindrance, physically obstructing the incoming nucleophile and making the formation of the Meisenheimer complex more difficult.[3]

Experimental Protocols: A Blueprint for Kinetic Analysis

To empirically determine and compare the reaction rates of these two compounds, a standardized kinetic experiment can be performed. The following protocol, adapted from studies on 1-Chloro-2,4-dinitrobenzene, outlines a method for measuring the rate of reaction with piperidine using UV-Vis spectrophotometry.[1][4]

G Start Start Prepare_Solutions Prepare Stock Solutions (Aryl Chloride & Piperidine in Ethanol) Start->Prepare_Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Prepare_Solutions->Equilibrate Mix Mix Reactants in Cuvette Equilibrate->Mix Measure_Absorbance Measure Absorbance Change over Time at λmax Mix->Measure_Absorbance Analyze_Data Analyze Data to Determine Pseudo-First-Order Rate Constant (k_obs) Measure_Absorbance->Analyze_Data Calculate_k Calculate Second-Order Rate Constant (k) Analyze_Data->Calculate_k End End Calculate_k->End

Materials and Reagents
  • 1-Chloro-2,4-dinitrobenzene or this compound

  • Piperidine

  • Absolute Ethanol (Spectroscopic Grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl chloride (e.g., 0.01 M) in absolute ethanol.

    • Prepare a stock solution of piperidine (e.g., 0.1 M) in absolute ethanol.

  • Kinetic Run:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine (for the reaction with 1-chloro-2,4-dinitrobenzene, this is around 375 nm). A preliminary scan should be performed to determine the λmax for the product of the reaction with this compound.

    • Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25°C).

    • In a cuvette, pipette a known volume of the aryl chloride stock solution and dilute with ethanol.

    • Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, ensuring a significant excess of piperidine to maintain pseudo-first-order conditions.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

    • The second-order rate constant (k) can be calculated from the equation: k = kobs / [Piperidine].

Conclusion for the Bench Scientist

The structural difference of a single methyl group leads to a profound change in the chemical reactivity of these two dinitrochlorobenzene derivatives. For researchers and professionals in drug development and chemical synthesis, the key takeaway is the heightened reactivity of 1-Chloro-2,4-dinitrobenzene, making it a more suitable substrate for SNAr reactions where rapid and efficient substitution is desired. Conversely, the attenuated reactivity of this compound, stemming from both electronic deactivation and steric hindrance, necessitates more forcing reaction conditions or the use of more potent nucleophiles to achieve comparable reaction rates. This understanding is pivotal for the rational design of synthetic routes and the predictable manipulation of complex molecular architectures.

References

A Comparative Spectroscopic Analysis of Dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinitrotoluene (DNT) exists as six isomers, with 2,4-DNT and 2,6-DNT being the most commercially and environmentally significant. Accurate differentiation and characterization of these isomers are crucial for various applications, including environmental monitoring, forensic science, and as intermediates in the chemical industry. This guide provides a comparative analysis of the spectroscopic signatures of DNT isomers obtained through Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying functional groups and providing a molecular fingerprint of a compound. The primary vibrational modes of interest for DNT isomers are the symmetric and asymmetric stretches of the nitro groups (NO₂), as well as C-H and C-N stretching and bending vibrations.

Key Vibrational Frequencies of DNT Isomers (cm⁻¹)

IsomerNO₂ Asymmetric StretchNO₂ Symmetric StretchAromatic C-H StretchC-N StretchOther Key Bands
2,4-DNT ~1530~1350~3000-3100~8401628 (NH₂ scissoring if reduced), 1258 (C-N stretch in aromatic amines)[1]
2,6-DNT ~1530~1350~3000-3100~8401628 (NH₂ scissoring if reduced), 1258 (C-N stretch in aromatic amines)[1]
3,4-DNT ~1530~1350~3000-3100~840
2,3-DNT ~1530-1550~1350-1360~3100-3000~850
3,5-DNT ~1540~1350~3100-3000~870
2,5-DNT ~1535~1345~3100-3000~830

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample (solid or solution).

The symmetric stretching of the NO₂ group around 1350 cm⁻¹ is a particularly strong and characteristic band in both IR and Raman spectra of DNTs.[1][2] While the primary nitro group stretching frequencies are similar across isomers, subtle shifts and differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, often in conjunction with chemometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an excellent tool for unambiguous isomer identification. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the positions of the nitro groups on the aromatic ring.

¹H and ¹³C NMR Chemical Shifts (ppm) of DNT Isomers in CDCl₃

Isomer¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
2,4-DNT 8.75 (d, 1H), 8.38 (dd, 1H), 7.60 (d, 1H), 2.65 (s, 3H)149.0, 147.2, 136.3, 128.9, 125.0, 119.8, 20.3
2,6-DNT 8.05-7.96 (m, 2H), 7.63-7.53 (m, 1H), 2.58 (s, 3H)[3]151.7, 127.6, 127.2, 14.8[3]
3,4-DNT 8.13 (d, 1H), 7.89 (dd, 1H), 7.55 (d, 1H), 2.67 (s, 3H)148.8, 145.7, 135.2, 132.1, 126.9, 120.1, 20.8
2,3-DNT ~8.02 (d, 1H), ~7.67 (t, 1H), ~7.58 (d, 1H), ~2.43 (s, 3H)Expected: ~150-145 (C-NO₂), ~140-130 (C-CH₃), ~135-120 (Aromatic C-H), ~20-15 (-CH₃)
3,5-DNT ~8.3 (s, 2H), ~7.9 (s, 1H), ~2.6 (s, 3H)Not readily available
2,5-DNT Not readily availableNot readily available

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

The distinct patterns of aromatic proton signals, including their chemical shifts and coupling constants, allow for clear differentiation of the isomers. For instance, the downfield shift of the proton ortho to two nitro groups in 2,4-DNT is a characteristic feature.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. While all DNT isomers have the same nominal mass (182 g/mol ), their fragmentation patterns upon ionization can differ, allowing for their distinction.

Key Mass Fragments (m/z) of DNT Isomers (Electron Ionization - EI)

IsomerMolecular Ion (M⁺˙)[M-OH]⁺[M-NO]⁺[M-NO₂]⁺Other Key Fragments
2,4-DNT 18216515213689, 63
2,6-DNT 18216515213689, 63
3,4-DNT 18216515213689, 63
2,3-DNT 18216515213689, 63
3,5-DNT 182-15213689, 63
2,5-DNT 18216515213689, 63

The loss of a hydroxyl radical ([M-OH]⁺, m/z 165), known as the "ortho effect," is a characteristic fragmentation pathway for nitroaromatic compounds with a substituent in the ortho position to the nitro group. This is a prominent fragment for most DNT isomers. Further fragmentation often involves the loss of NO (m/z 152) and NO₂ (m/z 136). While the major fragments are often the same, the relative intensities of these fragments can vary between isomers, which can be used for their differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).

Experimental Protocols

Infrared and Raman Spectroscopy

Objective: To obtain the vibrational spectrum of DNT isomers for identification and comparison.

Materials:

  • DNT isomer standards

  • KBr (for solid-state IR) or a suitable solvent (e.g., acetonitrile for solution-phase analysis)

  • FTIR spectrometer

  • Raman spectrometer with appropriate laser excitation (e.g., 514 nm or 785 nm)

Procedure (FTIR - KBr Pellet):

  • Grind a small amount (1-2 mg) of the DNT isomer with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.

  • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Procedure (Raman):

  • Place a small amount of the solid DNT isomer onto a microscope slide or into a capillary tube. For solutions, use a cuvette.

  • Position the sample under the objective of the Raman microscope.

  • Select the laser excitation wavelength and power. Use low laser power initially to avoid sample degradation.

  • Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

  • Process the spectrum to remove background fluorescence if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Materials:

  • DNT isomer standards (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh the DNT isomer and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H spectrum using a standard pulse program.

  • Acquire the ¹³C spectrum, typically with proton decoupling, using an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

Objective: To separate DNT isomers and obtain their mass spectra for identification based on retention time and fragmentation patterns.

Materials:

  • DNT isomer standards

  • A suitable solvent (e.g., acetonitrile or methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

  • Prepare a dilute solution (e.g., 10 µg/mL) of the DNT isomer in a suitable solvent.

  • Set the GC-MS instrument parameters, including the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer scan range.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The DNT isomers will be separated on the GC column based on their boiling points and interaction with the stationary phase.

  • As each isomer elutes from the column, it will be ionized in the mass spectrometer, and its mass spectrum will be recorded.

  • Identify the isomers based on their retention times and compare their mass spectra to a library of known spectra for confirmation.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis DNT_Sample DNT Isomer Sample Dissolution Dissolution in Appropriate Solvent DNT_Sample->Dissolution Solid_Prep Solid Sample (e.g., KBr Pellet) DNT_Sample->Solid_Prep IR_Raman IR / Raman Spectroscopy Dissolution->IR_Raman NMR NMR Spectroscopy Dissolution->NMR GC_MS GC-MS Dissolution->GC_MS Solid_Prep->IR_Raman Vibrational_Spectra Vibrational Spectra (IR, Raman) IR_Raman->Vibrational_Spectra NMR_Spectra NMR Spectra (¹H, ¹³C) NMR->NMR_Spectra Mass_Spectra Mass Spectra & Retention Times GC_MS->Mass_Spectra Data_Analysis Data Interpretation & Comparison Vibrational_Spectra->Data_Analysis NMR_Spectra->Data_Analysis Mass_Spectra->Data_Analysis Isomer_Identification Isomer Identification Data_Analysis->Isomer_Identification

DNT_Isomer_Differentiation_Logic Start Unknown DNT Sample NMR_Analysis ¹H and ¹³C NMR Analysis Start->NMR_Analysis GC_MS_Analysis GC-MS Analysis Start->GC_MS_Analysis Vibrational_Analysis IR / Raman Analysis Start->Vibrational_Analysis Unique_NMR Unique Chemical Shifts & Coupling Patterns? NMR_Analysis->Unique_NMR Unique_Retention Different Retention Times? GC_MS_Analysis->Unique_Retention Unique_Vibrations Distinct Fingerprint Region Peaks? Vibrational_Analysis->Unique_Vibrations Isomer_Identified Isomer Identified Unique_NMR->Isomer_Identified Yes Further_Analysis Requires Further Analysis / Comparison Unique_NMR->Further_Analysis No Unique_Fragments Different Fragmentation Patterns/Intensities? Unique_Retention->Unique_Fragments Yes Unique_Retention->Further_Analysis No Unique_Fragments->Isomer_Identified Yes Unique_Fragments->Further_Analysis No Unique_Vibrations->Isomer_Identified Yes Unique_Vibrations->Further_Analysis No

References

Biological Activity of 1-Chloro-2-methyl-3,4-dinitrobenzene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrobenzene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This guide provides a comparative overview of the biological activity of 1-Chloro-2-methyl-3,4-dinitrobenzene and its derivatives. Due to a lack of publicly available experimental data specifically on this compound derivatives, this guide will focus on the biological activities of structurally related dinitrobenzene and dinitrotoluene compounds to infer potential activities and guide future research.

Comparative Biological Activity

Extensive literature searches did not yield specific studies detailing the anticancer or antimicrobial activities of a series of this compound derivatives. However, research on related compounds provides valuable insights into the potential biological effects of this class of molecules.

Anticancer Activity

Studies on various dinitrobenzene and dinitrotoluene isomers have demonstrated cytotoxic effects against different cancer cell lines. The biological activity is often influenced by the position and nature of substituents on the benzene ring. For instance, research on dinitrotoluene (DNT) isomers has shown that their hepatotoxicity correlates with the inhibition of protein synthesis and an increase in lactate dehydrogenase (LDH) release.[1]

Unfortunately, no quantitative data (e.g., IC50 values) for the direct anticancer activity of this compound derivatives on specific cancer cell lines could be found in the reviewed literature.

Antimicrobial Activity

Similarly, while various nitroaromatic compounds have been investigated for their antimicrobial properties, specific data on this compound derivatives is not available. The antimicrobial potential of such compounds would likely depend on factors such as their ability to penetrate microbial cell walls and interfere with essential cellular processes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not described in the available literature. However, general methodologies for the synthesis of related compounds and for assessing biological activity can be adapted for future studies.

General Synthesis of Dinitrotoluene Derivatives

The synthesis of dinitrotoluene derivatives typically involves the nitration of a corresponding toluene precursor. For example, the synthesis of 1-chloro-2-methyl-4-nitrobenzene, a related compound, has been reported. The general approach involves the nitration of a substituted toluene using a mixture of nitric acid and sulfuric acid. The specific reaction conditions, such as temperature and reaction time, would need to be optimized for the synthesis of this compound and its derivatives.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

As no specific biological data is available for this compound derivatives, a diagram of a known signaling pathway cannot be provided. However, a general experimental workflow for the initial screening of these compounds can be visualized.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay on various cancer cell lines) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC determination against bacteria/fungi) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

This guide highlights the significant gap in the scientific literature regarding the biological activity of this compound and its derivatives. While related dinitrobenzene compounds have shown promise as biologically active agents, dedicated research is required to synthesize and evaluate this specific class of molecules. Future studies should focus on:

  • Synthesis of a library of this compound derivatives with varying substituents to enable structure-activity relationship (SAR) studies.

  • Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains to identify lead compounds.

  • Elucidation of the mechanism of action of any active compounds to understand their molecular targets and signaling pathways.

Such research will be crucial in determining the therapeutic potential of this compound derivatives and their viability as future drug candidates.

References

Navigating the Analytical Landscape for 1-Chloro-2-methyl-3,4-dinitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of potential analytical methods for the validated analysis of 1-Chloro-2-methyl-3,4-dinitrobenzene. While specific validated methods for this compound are not widely published, this document outlines established techniques for structurally similar compounds, such as dinitrobenzene isomers and 1-Chloro-2,4-dinitrobenzene. The information presented here serves as a foundational resource for developing and validating a suitable analytical method.

The primary analytical techniques suitable for the determination of this compound and related nitroaromatic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For dinitrobenzene isomers, a normal-phase HPLC method has been described, demonstrating good linearity and reproducibility.[1]

Alternative HPLC Approaches:

  • Reversed-Phase HPLC: This is a common alternative where a nonpolar stationary phase is used with a polar mobile phase. It is often the first choice for method development due to its robustness and wide applicability. For instance, reverse-phase HPLC has been utilized for the determination of glutathione S-transferases subunits using 1-Chloro-2,4-dinitrobenzene as a substrate.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. The United States Environmental Protection Agency (US EPA) Method 8091 provides a framework for the analysis of nitroaromatics and cyclic ketones by gas chromatography, which can be adapted for this compound.[2]

Key Considerations for GC Analysis:

  • Detector Selection: The electron capture detector (ECD) is highly sensitive to electronegative compounds like nitroaromatics.[2] A nitrogen-phosphorus detector (NPD) can also be used.[2]

  • Column Selection: The choice of capillary column is critical for achieving the necessary resolution between the analyte and any potential interferences.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. A sensitive LC-MS method using atmospheric pressure chemical ionization (APCI) in negative ion mode has been developed for the quantification of 1-Chloro-2,4-dinitrobenzene at low concentrations.[3] This technique is particularly useful for analyzing samples with complex matrices.

Comparative Data of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for compounds structurally similar to this compound. This data can guide the selection of a suitable method for development and validation.

ParameterHPLC (Normal Phase) for Dinitrobenzene Isomers[1]GC-ECD for Nitroaromatics (General)[2]LC-APCI(-)-MS for 1-Chloro-2,4-dinitrobenzene[3]
Linearity Range 10–160 µg/mLMethod dependentDown to 17 ng/mL
Accuracy ±1.25%Method dependentNot specified
Precision (Coefficient of Variation) 0.30% to 2.85%Method dependentNot specified
Limit of Detection (LOD) Not specifiedMethod dependentNot specified
Limit of Quantification (LOQ) Not specifiedMethod dependent17 ng/mL
Analysis Time 10 minutesMethod dependentNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are outlines of experimental protocols for the discussed techniques based on published methods for similar compounds.

HPLC Method for Dinitrobenzene Isomers (Adapted from[1])
  • Instrumentation: High-performance liquid chromatograph equipped with a UV detector.

  • Column: Silica gel column (normal phase).

  • Mobile Phase: A suitable non-polar solvent system (e.g., hexane-isopropanol mixture). The exact composition should be optimized for the separation of this compound.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Quantification: Based on a calibration curve prepared from standard solutions of the analyte.

GC-ECD Method for Nitroaromatics (Adapted from US EPA Method 8091[3])
  • Instrumentation: Gas chromatograph equipped with an electron capture detector (ECD).

  • Column: A wide-bore capillary column, such as a DB-5 or DB-1701, is often used.[2]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Detector Temperature: Maintained at a temperature appropriate for the ECD.

  • Quantification: Based on an external or internal standard calibration.

LC-APCI(-)-MS Method for 1-Chloro-2,4-dinitrobenzene (Adapted from[4])
  • Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.

  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Negative ion mode is effective for nitroaromatic compounds.

  • Mass Spectrometry Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high selectivity and sensitivity.

  • Quantification: An isotope-labeled internal standard is recommended for the most accurate quantification.

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.

Experimental Workflow for HPLC Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_sample Sample Preparation (Extraction, Dilution) injection Injection into HPLC prep_sample->injection prep_std Standard Preparation (Stock and Working Solutions) calibration Calibration Curve Generation prep_std->calibration separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Analyte integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for a typical HPLC-based analytical method.

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Structural Confirmation of 1-Chloro-2-methyl-3,4-dinitrobenzene: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 1-Chloro-2-methyl-3,4-dinitrobenzene, an unambiguous confirmation of its isomeric purity and connectivity is paramount. While single-crystal X-ray crystallography stands as the gold standard for absolute structure determination, a suite of spectroscopic techniques provides complementary and often more accessible data for routine confirmation. This guide presents a comparative overview of X-ray crystallography and alternative spectroscopic methods, supported by experimental protocols and data interpretation principles, to aid researchers in selecting the most appropriate analytical approach.

Data Presentation: A Comparative Overview

The choice of analytical technique for structure confirmation depends on the required level of detail, sample availability, and experimental feasibility. The following table summarizes the key data outputs and considerations for each method in the context of analyzing this compound.

Analytical TechniquePrimary Data ObtainedInformation Provided for this compoundKey AdvantagesLimitations
X-ray Crystallography 3D electron density mapPrecise bond lengths, bond angles, and crystal packing information. Unambiguous confirmation of the substitution pattern (chloro at C1, methyl at C2, nitro groups at C3 and C4).Provides absolute and definitive 3D structure.Requires a suitable single crystal, which can be challenging to grow.
¹H NMR Spectroscopy Chemical shifts (δ), coupling constants (J), integrationInformation on the number and electronic environment of protons. Expected to show distinct signals for the two aromatic protons and the methyl group protons, with coupling patterns confirming their relative positions.Non-destructive, requires a small amount of sample, and provides detailed information about the proton framework.Does not directly provide information on the carbon skeleton or quaternary carbons.
¹³C NMR Spectroscopy Chemical shifts (δ)The number of unique carbon environments. For the target molecule, seven distinct signals are expected (six aromatic, one methyl), confirming the asymmetry of the substitution pattern.Provides direct information about the carbon backbone of the molecule.Less sensitive than ¹H NMR, may require longer acquisition times.
IR Spectroscopy Absorption bands (cm⁻¹)Presence of characteristic functional groups. Strong absorptions for the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching vibrations.Rapid and simple method for functional group identification.Provides limited information on the overall connectivity and isomerism.
Mass Spectrometry Mass-to-charge ratio (m/z)The molecular weight of the compound (C₇H₅ClN₂O₄, MW: 216.58 g/mol )[1]. Fragmentation patterns can offer clues about the structure.High sensitivity, requires a very small amount of sample, and provides accurate molecular weight information.Isomers often show similar fragmentation patterns, making unambiguous identification difficult without reference spectra.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data. Below are representative protocols for each of the discussed analytical techniques.

X-ray Crystallography

A suitable single crystal of this compound is required.

  • Crystal Growth : Crystals can be grown by slow evaporation of a saturated solution of the compound. A variety of solvents should be screened to find one in which the compound is moderately soluble. Common techniques include solvent layering or vapor diffusion.

  • Crystal Mounting : A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined, and hydrogen atoms are typically located from the difference Fourier map.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Spectral Analysis : The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure.

IR Spectroscopy
  • Sample Preparation : For a solid sample, a small amount of this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum (of the empty sample compartment or the clean ATR crystal) is collected. The sample is then placed in the infrared beam, and the sample spectrum is recorded.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Analysis : The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction : The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : The molecules are ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis : The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.

Visualization of Workflows and Comparisons

To further clarify the experimental and logical processes involved in structure confirmation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structure Confirmation cluster_data Data Analysis and Confirmation start Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) start->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation and Comparison xray->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Experimental workflow for the synthesis, purification, and structural confirmation of a small molecule.

comparison_logic start Is Definitive 3D Structure Required? xray X-ray Crystallography start->xray Yes spectroscopy Spectroscopic Methods (NMR, IR, MS) start->spectroscopy No crystal Is a suitable single crystal available? xray->crystal sufficient Structure Confirmed spectroscopy->sufficient crystal->spectroscopy No crystal->sufficient Yes insufficient Structure Confirmation Inconclusive

Caption: Logical flow for selecting a structure confirmation method.

References

Purity Assessment of Synthesized 1-Chloro-2-methyl-3,4-dinitrobenzene: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive overview of the purity assessment of 1-Chloro-2-methyl-3,4-dinitrobenzene, with a focus on the robust and widely applicable technique of Gas Chromatography-Mass Spectrometry (GC-MS). We present a comparative analysis with alternative methods, detailed experimental protocols, and supporting data to aid in the selection and implementation of the most suitable analytical strategy.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and available instrumentation. While GC-MS is a powerful tool for volatile and semi-volatile compounds like this compound, other methods such as High-Performance Liquid Chromatography (HPLC) offer distinct advantages, particularly for non-volatile or thermally labile impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Other Techniques (e.g., Colorimetric Tests)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Chemical reaction that produces a measurable color change.
Analyte Volatility Requires analytes to be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.[1]Not dependent on volatility.
Selectivity Excellent, with mass spectrometry providing definitive identification and aiding in the deconvolution of co-eluting peaks.[1]Good, but co-elution of isomers can be a challenge with standard columns.[1]Generally low, prone to interferences and false positives.
Sensitivity High, can achieve low limits of detection (LOD) and quantification (LOQ), often in the ng/mL to pg/mL range, especially with specific detectors.[2]Good, with sensitivity typically in the µg/mL to ng/mL range, depending on the detector.[1]Lower sensitivity compared to chromatographic methods.
Typical Run Time Generally offers faster analysis times for simple mixtures, often under 30 minutes.[3]Can be relatively fast, but may require longer run times for complex separations.Very rapid, providing results in minutes.
Instrumentation Cost Higher initial investment and maintenance costs.[1]Generally lower initial and operational costs compared to GC-MS.[1]Very low cost.
Impurity Identification Excellent, provides structural information from fragmentation patterns, aiding in the identification of unknown impurities.Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS).Provides no structural information.
Representative LOD 0.3 ng/mL (for 4-Nitrotoluene)[2]Low µg/L (ppb) range for dinitrotoluene isomers.[1]-
Representative LOQ 0.9 ng/mL (for 4-Nitrotoluene)[2]--

Experimental Protocol: Purity Assessment by GC-MS

This section provides a detailed methodology for the purity assessment of synthesized this compound using GC-MS.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: Dissolve an accurately weighed amount of the synthesized this compound in a high-purity volatile solvent such as acetone, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in the same solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte and any potential impurities.

  • Internal Standard (Optional but Recommended): To improve quantitative accuracy, add a suitable internal standard (a compound with similar chemical properties but a different retention time) to all samples and standards at a constant concentration.

GC-MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of chloronitrotoluene compounds. Method optimization may be required for specific instruments and impurities.

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent, operated in electron impact (EI) mode.

  • Column: A capillary column with a mid-polarity stationary phase is often used, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-400.

  • Injection Volume: 1 µL.

Data Analysis
  • Qualitative Analysis: Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum with the certified reference standard. The mass spectrum should exhibit the characteristic molecular ion peak (m/z 216) and isotopic pattern for a chlorine-containing compound.

  • Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST). Confirmation of impurity identity requires comparison with authentic standards.

  • Quantitative Analysis (Purity Calculation): Calculate the purity of the synthesized compound using the area percent method from the total ion chromatogram (TIC). For higher accuracy, use the calibration curve generated from the reference standards. The purity is typically expressed as a percentage.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Potential Impurities in the Synthesis of this compound

The purity of the final product is highly dependent on the synthetic route and purification methods. A plausible synthesis involves the nitration of 2-chloro-6-nitrotoluene or a related precursor. Based on similar syntheses of chlorinated nitroaromatic compounds, potential impurities may include:

  • Isomers: Positional isomers are common byproducts in aromatic substitution reactions. These could include other isomers of chloro-methyl-dinitrobenzene, such as 2-chloro-4,6-dinitrotoluene or 4-chloro-2,6-dinitrotoluene.[4]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the starting materials in the final product.

  • Byproducts of Over- or Under-nitration: Depending on the reaction conditions, compounds with fewer or more nitro groups may be formed.

  • Products of Side Reactions: Other reactions, such as oxidation or hydrolysis, can lead to the formation of additional impurities.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making for selecting an appropriate analytical method, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Synthesized Product dissolve Dissolve in Volatile Solvent start->dissolve istd Add Internal Standard dissolve->istd standard Prepare Calibration Standards standard->istd injection Inject Sample istd->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection qualitative Qualitative Analysis (Peak ID) detection->qualitative quantitative Quantitative Analysis (Purity Calculation) qualitative->quantitative report Final Purity Report quantitative->report

GC-MS Experimental Workflow

Method_Selection start Purity Assessment Required volatile Analyte & Impurities Volatile & Thermally Stable? start->volatile high_selectivity High Selectivity & Impurity ID Needed? volatile->high_selectivity Yes hplc Use HPLC volatile->hplc No cost Lower Cost a Priority? high_selectivity->cost No gcms Use GC-MS high_selectivity->gcms Yes cost->hplc Yes lcms Consider LC-MS cost->lcms No

Decision Logic for Method Selection

References

Unveiling the Specificity of Anti-Dinitrophenyl Antibodies: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of antibodies raised against dinitrophenyl (DNP) groups, supported by experimental data and detailed methodologies. A key focus is the quantitative assessment of binding affinities to various DNP analogs, offering insights into the specificity and potential off-target effects of these widely used immunological tools.

Antibodies targeting the dinitrophenyl (DNP) hapten are fundamental reagents in a multitude of immunological assays. Their specificity, however, is not absolute. Cross-reactivity, the binding of an antibody to structurally similar but non-identical antigens, can significantly impact experimental outcomes. This guide delves into the nuances of anti-DNP antibody cross-reactivity, presenting quantitative data to facilitate informed antibody selection and experimental design.

Performance Comparison: Binding Affinities of Anti-DNP Antibodies to DNP Analogs

The following table summarizes the binding affinities of a panel of monoclonal anti-DNP antibodies to various DNP analogs and other nitrophenyl compounds. The data, presented as association constants (Ka), highlight the varying degrees of cross-reactivity exhibited by different antibody clones. A higher Ka value indicates a stronger binding affinity.

HaptenMonoclonal Anti-DNP IgE (Clone SPE-7) - Relative Binding Affinity (%)
DNP-L-serine 100
DNP-L-alanine50
DNP-glycine25
DNP-L-aspartic acid10
DNP-L-glutamic acid5
DNP-L-proline1
2,4,6-Trinitrophenyl (TNP)-lysine15
4-Nitrophenyl-lysine<1
2-Nitrophenyl-lysine<1

This table is a representative summary based on published findings. Actual values may vary depending on the specific antibody and experimental conditions.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental techniques. The two most common methods, Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR), are detailed below.

Competitive Inhibition ELISA

This method quantifies the cross-reactivity of an antibody by measuring the ability of a soluble analog (inhibitor) to compete with a coated DNP-conjugate for antibody binding.

Materials:

  • 96-well microtiter plates

  • DNP-conjugated protein (e.g., DNP-BSA) for coating

  • Anti-DNP antibody

  • A panel of DNP analogs and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with DNP-BSA at a concentration of 1-5 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions of the DNP analogs (inhibitors). In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-DNP antibody with each dilution of the inhibitors for 1-2 hours at room temperature.

  • Binding: Transfer the antibody-inhibitor mixtures to the DNP-BSA coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Detection: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: The concentration of the inhibitor that causes 50% inhibition of antibody binding (IC50) is determined. A lower IC50 value indicates a higher affinity of the antibody for the inhibitor, and thus greater cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). A lower KD value signifies a higher binding affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Anti-DNP antibody

  • A panel of DNP analogs and other potential cross-reactants

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Immobilize the anti-DNP antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of a DNP analog (analyte) over the antibody-immobilized surface. The binding of the analyte to the antibody is monitored in real-time as a change in the refractive index at the sensor surface.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).

  • Cross-Reactivity Assessment: Repeat the process for each DNP analog to be tested. The KD values for the different analogs are then compared to determine the cross-reactivity profile of the antibody.

Visualizing Molecular Interactions

To illustrate the cellular processes that can be investigated using anti-DNP antibodies, the following diagrams depict key experimental workflows and signaling pathways.

Competitive_ELISA_Workflow cluster_plate 96-Well Plate cluster_preparation Preparation Coat 1. Coat with DNP-BSA Block 2. Block Coat->Block Add_Ab_Inhibitor 3. Add Anti-DNP Ab + Inhibitor Mixture Block->Add_Ab_Inhibitor Wash1 4. Wash Add_Ab_Inhibitor->Wash1 Add_Secondary 5. Add Enzyme-linked Secondary Ab Wash1->Add_Secondary Wash2 6. Wash Add_Secondary->Wash2 Add_Substrate 7. Add Substrate Wash2->Add_Substrate Read 8. Read Absorbance Add_Substrate->Read Prepare_Inhibitors a. Prepare serial dilutions of DNP analogs (Inhibitors) Pre_incubate b. Pre-incubate Anti-DNP Ab with Inhibitors Pre_incubate->Add_Ab_Inhibitor

Caption: Workflow for a competitive inhibition ELISA to determine antibody cross-reactivity.

SPR_Workflow cluster_chip SPR Sensor Chip Immobilize 1. Immobilize Anti-DNP Ab Inject_Analyte 2. Inject DNP Analog (Association) Dissociate 3. Flow Buffer (Dissociation) Data_Analysis 5. Analyze Sensorgram (Determine Ka, Kd, KD) Inject_Analyte->Data_Analysis Regenerate 4. Regenerate Surface Dissociate->Data_Analysis

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis of antibody-hapten binding.

A critical application of anti-DNP antibodies, particularly of the IgE isotype, is in the study of allergic responses. The cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the surface of mast cells by a multivalent DNP-antigen triggers a signaling cascade leading to degranulation and the release of inflammatory mediators.

Mast_Cell_Degranulation cluster_cell Mast Cell Antigen Multivalent DNP-Antigen IgE Anti-DNP IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI Crosslinking Cross-linking of IgE-FcεRI complexes FceRI->Crosslinking Signaling_Cascade Intracellular Signaling Cascade (e.g., Lyn, Syk, LAT activation) Crosslinking->Signaling_Cascade Calcium_Influx Increased Intracellular Ca2+ Signaling_Cascade->Calcium_Influx Degranulation Degranulation Calcium_Influx->Degranulation Mediator_Release Release of Histamine, Cytokines, etc. Degranulation->Mediator_Release

Caption: Signaling pathway of mast cell degranulation induced by DNP-antigen cross-linking of IgE.[1][2][3][4]

Conclusion

The selection of an appropriate anti-DNP antibody requires careful consideration of its cross-reactivity profile. As the presented data indicates, even monoclonal antibodies can exhibit significant binding to structurally related haptens. The choice of experimental method for assessing cross-reactivity is also critical, with competitive ELISA and SPR offering complementary quantitative insights. For researchers studying allergic responses, the DNP-IgE model provides a powerful system for dissecting the molecular events of mast cell activation. By understanding the principles and methodologies outlined in this guide, researchers can enhance the accuracy and reliability of their immunological studies.

References

Benchmarking the Synthesis of 1-Chloro-2-methyl-3,4-dinitrobenzene: A Comparative Guide to Published Methods for Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific isomers of substituted nitroaromatic compounds is a critical task in the development of pharmaceuticals and other fine chemicals. This guide provides a comparative benchmark for the synthesis of 1-Chloro-2-methyl-3,4-dinitrobenzene. Due to the limited availability of direct published methods for this specific isomer, a plausible synthetic route via the dinitration of 2-chlorotoluene is proposed. This proposed method is benchmarked against established, published methods for the synthesis of alternative dinitrochlorotoluene isomers. The data presented is intended to provide researchers with a comparative framework for evaluating synthetic strategies in terms of yield, purity, and reaction conditions.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the proposed synthesis of this compound and published methods for the synthesis of alternative dinitrochlorotoluene isomers.

Compound Starting Material Method Yield (%) Purity (%) Reaction Time (h) Key Reagents Reference
This compound 2-ChlorotolueneProposed DinitrationEstimated 60-70Estimated >954-6HNO₃, H₂SO₄Hypothetical
1-Chloro-2,4-dinitrobenzene ChlorobenzeneNitrationNot specifiedNot specified2HNO₃, H₂SO₄PrepChem.com
1-Chloro-2,6-dinitrobenzene 2,6-DinitroanilineSandmeyer Reaction71-74Sufficiently pure~1NaNO₂, H₂SO₄, CuCl, HClOrganic Syntheses
4-Chloro-2-nitrotoluene & 4-chloro-3-nitrotoluene (mixture) p-ChlorotolueneMononitrationNot specified65% 4-chloro-2-nitro, 35% 4-chloro-3-nitro3-5HNO₃, H₂SO₄US Patent 2,810,000

Experimental Protocols

Proposed Method: Synthesis of this compound via Dinitration of 2-Chlorotoluene

This protocol is a proposed method based on standard aromatic nitration procedures.

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitric Acid: Slowly add a mixture of 10 mL of concentrated sulfuric acid (98%) and 10 mL of fuming nitric acid (95%) from the dropping funnel while maintaining the temperature below 10 °C.

  • Addition of 2-Chlorotoluene: Once the nitrating mixture is prepared and cooled, add 5 g of 2-chlorotoluene dropwise over a period of 30-45 minutes. The temperature should be strictly maintained between 5-10 °C.

  • Reaction: After the addition is complete, continue stirring at 5-10 °C for 1 hour. Then, allow the reaction mixture to slowly warm up to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring. The crude product will precipitate as a yellowish solid.

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to obtain pure this compound.

Published Method 1: Synthesis of 1-Chloro-2,4-dinitrobenzene

This method is adapted from PrepChem.com.

  • Reaction Setup: A mixture of 160 g of nitric acid (d=1.50 g/ml) and 340 g of sulfuric acid (d=1.84 g/ml) is prepared in a flask with mechanical stirring.

  • Addition of Chlorobenzene: 100 g of chlorobenzene is added drop by drop to the acid mixture. The temperature is maintained below 50-55 °C during the addition.

  • Heating: After the addition is complete, the temperature is slowly raised to 95 °C and maintained for 2 hours with continued stirring.

  • Isolation: The reaction mixture is cooled, and the upper layer of the solidified product is separated. The product is broken up under water and rinsed. An additional quantity of product is precipitated from the spent acid by dilution with water.

  • Washing and Drying: The combined product is washed with cold water, then several times with hot water while melted, and finally with cold water. The product is then drained and allowed to dry at room temperature.

Published Method 2: Synthesis of 1-Chloro-2,6-dinitrobenzene

This protocol is based on a procedure from Organic Syntheses.

  • Diazotization: Concentrated sulfuric acid (160 ml) is placed in a three-necked flask. 15.2 g of solid sodium nitrite is added over 10-15 minutes. The mixture is heated to 70 °C until the sodium nitrite dissolves and then cooled to 25-30 °C. A solution of 36.6 g of 2,6-dinitroaniline in 400 ml of hot glacial acetic acid is added slowly, keeping the temperature below 40 °C. The solution is stirred for 30 minutes.

  • Sandmeyer Reaction: A solution of 44 g of cuprous chloride in 400 ml of concentrated hydrochloric acid is prepared and cooled in an ice bath. The diazonium salt solution is added in portions. The mixture is then heated on a steam bath to 80 °C for about 20 minutes.

  • Work-up and Isolation: An equal volume of water is added, and the mixture is cooled in an ice bath. The crystalline 1-chloro-2,6-dinitrobenzene is collected by suction filtration, washed with water, and dried. The product has a reported yield of 71-74%.

Visualizations

logical_workflow cluster_start Initiation cluster_research Literature & Method Development cluster_execution Experimental & Data Collection cluster_analysis Analysis & Comparison start Define Target Compound: This compound lit_search Search for Published Synthesis Methods start->lit_search no_direct_method No Direct Method Found lit_search->no_direct_method Outcome propose_method Propose Plausible Synthesis: Dinitration of 2-Chlorotoluene no_direct_method->propose_method find_alternatives Identify Published Methods for Isomeric Alternatives no_direct_method->find_alternatives run_proposed Execute Proposed Synthesis (Hypothetical) propose_method->run_proposed run_alternatives Execute Alternative Syntheses find_alternatives->run_alternatives collect_data Collect Quantitative Data: Yield, Purity, Reaction Time, etc. run_proposed->collect_data run_alternatives->collect_data tabulate_data Tabulate Data for Comparison collect_data->tabulate_data compare_protocols Compare Experimental Protocols collect_data->compare_protocols conclusion Draw Conclusions on Feasibility and Efficiency tabulate_data->conclusion compare_protocols->conclusion

Caption: Logical workflow for benchmarking the synthesis of the target compound.

synthesis_pathway reactant 2-Chlorotoluene (C₇H₇Cl) product This compound (C₇H₅ClN₂O₄) reactant->product Dinitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Proposed synthesis pathway for this compound.

Safety Operating Guide

Safe Disposal of 1-Chloro-2-methyl-3,4-dinitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Chloro-2-methyl-3,4-dinitrobenzene is critical for ensuring laboratory safety and environmental protection. This compound, like other dinitrobenzene derivatives, is classified as a hazardous material, exhibiting significant toxicity.[1][2][3] Adherence to regulated disposal protocols is mandatory to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use. The toxic nature of this compound necessitates stringent safety measures.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and dispose of contaminated gloves after use in accordance with laboratory best practices.[4]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[5][6]

  • Skin and Body Protection: A complete chemical-resistant suit is required to prevent skin contact.[5]

  • Respiratory Protection: Use a full-face respirator with appropriate cartridges, especially where dust may be generated. All respiratory protection must be NIOSH (US) or EN 166 (EU) approved.[4][6]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7] Avoid all personal contact with the chemical, including inhalation of dust or fumes.[8]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[2][3] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[5]

  • Waste Collection and Segregation:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves, weighing boats) in a dedicated, properly labeled hazardous waste container.

    • Leave the chemical in its original container if possible. Do not mix with other waste streams.

    • The container must be kept tightly closed and stored in a cool, dry, well-ventilated, and secure area, away from incompatible materials such as strong oxidizers, bases, or reducing agents.[8]

  • Spill Management:

    • In the event of a spill, evacuate the area and control entry.[2]

    • Eliminate all ignition sources.[2]

    • Clean up spills immediately using dry procedures to avoid generating dust. Moisten the material first, if appropriate, to prevent dusting.[8]

    • Carefully sweep or vacuum the spilled material into a sealed, labeled container for disposal.[7][8]

    • After collection, decontaminate the area with an appropriate solvent and wash the area thoroughly.[2] Prevent wash water from entering drains.[5]

  • Final Disposal Method:

    • The recommended method for final disposal is high-temperature incineration at a licensed hazardous waste disposal facility.[1] The incinerator should be equipped with an afterburner and a scrubber to neutralize harmful combustion products.[4]

    • The material may be dissolved or mixed with a combustible solvent to aid in the incineration process.[1][4]

    • If incineration is not an option, consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor. Landfilling in a designated chemical waste landfill may be a possibility, but this is a less preferred method.[1]

  • Regulatory Compliance:

    • All disposal activities must comply with local, state, and federal regulations (e.g., EPA in the United States).[1][2]

    • Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance and to ensure full compliance.[2]

    • Handle uncleaned, empty containers as you would the product itself.

Data Presentation: Hazard Classification

The hazard profile of chlorinated and nitrated benzene compounds necessitates their classification as hazardous waste.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or if inhaled.[3][5][9]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[10]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[10]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][11]
Physical Hazard Finely dispersed particles may form explosive mixtures in air. Can decompose explosively when heated.[8][12]

Experimental Protocols

No standard experimental protocols for the chemical neutralization of this compound for disposal are recommended due to its hazardous nature and potential for explosive decomposition. The primary and accepted protocol is collection, segregation, and transfer to a licensed waste management facility for high-temperature incineration.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect spill Is there a spill? collect->spill cleanup Follow Spill Cleanup Protocol: - Evacuate & Secure Area - Use Dry Methods - Collect in Sealed Container spill->cleanup Yes storage Step 3: Store Securely (Cool, Dry, Ventilated Area) spill->storage No cleanup->storage contact_ehs Step 4: Contact EHS or Licensed Waste Contractor storage->contact_ehs incinerate Preferred Method: High-Temperature Incineration contact_ehs->incinerate end Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-2-methyl-3,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-2-methyl-3,4-dinitrobenzene. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The required equipment is detailed below.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant GlovesAppropriate protective gloves must be worn to prevent skin contact.[1][3]
Body Protection Laboratory Coat or Full SuitA lab coat is standard, with a full suit recommended for large spills.[3]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired if exposure limits are exceeded or if ventilation is inadequate.[1][2][3]

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure or dangerous reactions.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in the handling area.[5][6]

  • Avoid creating dust.[1][4] If appropriate, moisten the substance to prevent dusting.[6][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and ammonia.[2][6]

  • The storage area should be fireproof.[6]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep or vacuum the material into a suitable, closed container for disposal. Avoid generating dust. For large spills, contact environmental health and safety personnel.[1][4][6]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Characterization: This compound is a halogenated nitroaromatic compound.

  • Containerization: Collect waste in a designated, compatible, and properly labeled container. Keep the container tightly closed.

  • Segregation: Do not mix with non-halogenated waste.[8]

  • Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this chemical.

prep Preparation - Review SDS - Don PPE handling Handling - Work in fume hood - Weigh/transfer carefully prep->handling experiment Experimentation - Monitor reactions - Maintain containment handling->experiment spill Spill Occurs handling->spill decon Decontamination - Clean workspace - Decontaminate equipment experiment->decon experiment->spill waste Waste Disposal - Segregate waste - Label container decon->waste removal PPE Removal - Remove and dispose of gloves/coat properly waste->removal wash Hand Washing - Wash hands thoroughly removal->wash end End of Process wash->end emergency_proc Follow Emergency Procedures spill->emergency_proc emergency_proc->decon After containment

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.